molecular formula C12H16N2O2 B048808 3-N-Cbz-aminopyrrolidine CAS No. 115551-46-7

3-N-Cbz-aminopyrrolidine

Cat. No.: B048808
CAS No.: 115551-46-7
M. Wt: 220.27 g/mol
InChI Key: DSOICHFMGRBFCM-UHFFFAOYSA-N
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Description

3-N-Cbz-aminopyrrolidine is a pivotal chiral amine intermediate and protected building block extensively utilized in organic synthesis and medicinal chemistry research. This compound features a pyrrolidine scaffold, a saturated five-membered nitrogen heterocycle known for its conformational influence and ability to improve the physicochemical properties of candidate molecules. The primary amine functionality is protected with a carboxybenzyl (Cbz) group, a cornerstone of orthogonal protection strategies in multi-step synthesis. The Cbz group is stable to a wide range of reaction conditions but can be selectively removed under mild hydrogenolysis, providing a versatile handle for the sequential elaboration of complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-pyrrolidin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16N2O2/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOICHFMGRBFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458741
Record name 3-N-Cbz-aminopyrrolidine
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Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115551-46-7
Record name Phenylmethyl N-3-pyrrolidinylcarbamate
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Record name 3-N-Cbz-aminopyrrolidine
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Foundational & Exploratory

Technical Guide: Physicochemical Properties of (R)-3-N-Cbz-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-N-Cbz-aminopyrrolidine, also known as (R)-benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine core is a common scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of (R)-3-N-Cbz-aminopyrrolidine, detailed experimental protocols for their determination, and a visualization of its role in relevant signaling pathways.

Core Physical and Chemical Properties

A summary of the key physicochemical properties of (R)-3-N-Cbz-aminopyrrolidine is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆N₂O₂[1][2][3]
Molecular Weight 220.27 g/mol [1][2][3][4]
Appearance Colorless liquid or white to off-white solid[1][2]
Melting Point 84 - 87 °C (free base); 310 - 316 °C (likely hydrochloride salt)[2]
Boiling Point 315 °C at 760 mmHg[1][3]
Density 1.155 g/mL at 25 °C[1][3]
Refractive Index n20/D 1.548[1][3]
Solubility Poorly soluble in water; Soluble in common organic solvents like dichloromethane and chloroform.[2]
Optical Rotation [α]20/D = -4 to -2° (c = 1 in Methanol)[1]

Note on Melting Point: There is a notable discrepancy in the reported melting points for this compound. The lower range of 84-87 °C likely corresponds to the free base form of (R)-3-N-Cbz-aminopyrrolidine, while the significantly higher melting point of 310-316 °C is characteristic of its hydrochloride salt. It is critical for researchers to consider the salt form when evaluating this property.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid (R)-3-N-Cbz-aminopyrrolidine transitions to a liquid.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement: The capillary tube is placed into the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 10-20 °C/minute) until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.

  • Data Recording: The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of (R)-3-N-Cbz-aminopyrrolidine in a given solvent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Constant temperature bath

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a sealed vial.

  • Equilibration: The vials are placed in a constant temperature bath on an orbital shaker or with a magnetic stirrer. The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and diluted as necessary. The concentration of the dissolved compound is then determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Optical Rotation Measurement (Polarimetry)

Objective: To measure the specific rotation of (R)-3-N-Cbz-aminopyrrolidine, which is a characteristic property of a chiral compound.

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Solution Preparation: A precise mass of the compound is dissolved in a specific volume of a suitable solvent (e.g., methanol) in a volumetric flask to achieve a known concentration (c), typically expressed in g/mL.

  • Blank Measurement: The polarimeter is first calibrated with the pure solvent in the sample cell to set the zero point.

  • Sample Measurement: The sample cell is rinsed and then filled with the prepared solution, ensuring no air bubbles are present. The observed optical rotation (α) is measured.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample cell in decimeters (dm).

    • c is the concentration of the solution in g/mL. The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) are also reported.

Role in Signaling Pathways

(R)-3-N-Cbz-aminopyrrolidine serves as a crucial intermediate in the synthesis of inhibitors targeting specific proteins involved in disease signaling pathways. Two notable examples are its use in the development of a KIFC1-specific inhibitor for cancer therapy and in the synthesis of potent A1 adenosine receptor (A1AR) agonists.

KIFC1 Inhibition Pathway

Kinesin Family Member C1 (KIFC1) is a motor protein that plays a role in the proliferation and invasion of cancer cells, often through the PI3K/AKT signaling pathway[5]. Inhibitors of KIFC1 are being investigated as potential anti-cancer agents.

KIFC1_Inhibition_Pathway cluster_drug Therapeutic Intervention cluster_pathway Cancer Cell Signaling R_3_Cbz_aminopyrrolidine (R)-3-N-Cbz- aminopyrrolidine KIFC1_Inhibitor KIFC1 Inhibitor R_3_Cbz_aminopyrrolidine->KIFC1_Inhibitor Synthesis KIFC1 KIFC1 KIFC1_Inhibitor->KIFC1 Inhibition PI3K PI3K KIFC1->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Invasion AKT->Proliferation

Caption: Synthetic pathway of a KIFC1 inhibitor and its mechanism of action.

A1 Adenosine Receptor Agonism

The A1 adenosine receptor (A1AR) is a G protein-coupled receptor that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent downstream effects[6][7][8][9][10]. Agonists of this receptor have therapeutic potential.

A1AR_Agonism_Pathway cluster_drug Therapeutic Intervention cluster_pathway Cellular Signaling R_3_Cbz_aminopyrrolidine (R)-3-N-Cbz- aminopyrrolidine A1AR_Agonist A1AR Agonist R_3_Cbz_aminopyrrolidine->A1AR_Agonist Synthesis A1AR A1 Adenosine Receptor A1AR_Agonist->A1AR Activation Gi Gi Protein A1AR->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

Caption: Synthesis of an A1AR agonist and its intracellular signaling cascade.

Experimental Workflow for Physical Property Determination

The logical flow for characterizing a novel chiral compound like (R)-3-N-Cbz-aminopyrrolidine is depicted below.

Exp_Workflow Start Compound Synthesis & Purification Appearance Visual Inspection (Appearance, Color) Start->Appearance Optical_Rotation Optical Rotation (Polarimetry) Start->Optical_Rotation Spectro Spectroscopic Analysis (NMR, IR, MS) Start->Spectro MP Melting Point Determination Appearance->MP Solubility Solubility Screening (Qualitative) Appearance->Solubility Data_Comp Data Compilation & Analysis MP->Data_Comp Quant_Sol Quantitative Solubility (Shake-Flask) Solubility->Quant_Sol Quant_Sol->Data_Comp Optical_Rotation->Data_Comp Spectro->Data_Comp

Caption: Workflow for the physical and chemical characterization of (R)-3-N-Cbz-aminopyrrolidine.

References

An In-depth Technical Guide to (S)-3-N-Cbz-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (S)-3-N-Cbz-aminopyrrolidine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data, and visualizations of relevant chemical and biological pathways.

Chemical Structure and Identification

(S)-3-N-Cbz-aminopyrrolidine, also known as (S)-benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral organic compound that serves as a versatile building block in medicinal chemistry.[1] Its structure consists of a pyrrolidine ring substituted at the 3-position with an amino group and at the 1-position with a carboxybenzyl (Cbz) protecting group.

G

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name(S)-benzyl 3-aminopyrrolidine-1-carboxylate
Synonyms(S)-3-Amino-1-N-Cbz-pyrrolidine, (S)-(+)-1-Cbz-3-aminopyrrolidine
CAS Number122536-72-5[2]
Molecular FormulaC₁₂H₁₆N₂O₂[2]
Molecular Weight220.27 g/mol [2]
InChIInChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m0/s1
InChIKeyFPXJNSKAXZNWMQ-NSHDSACASA-N
SMILESN[C@H]1CCN(C1)C(=O)OCc2ccccc2

Physicochemical Properties

(S)-3-N-Cbz-aminopyrrolidine is typically a light yellow to yellow liquid or a white powder.[2][3] It is sensitive to air and should be stored accordingly.

Table 2: Physicochemical Data

PropertyValueReference
AppearanceLight yellow to yellow liquid or white powder[2][3]
Density1.155 g/mL at 25 °C[3]
Boiling Point315 °C[3]
Flash Point>110 °C[3]
Refractive Indexn20/D 1.548[3]
SolubilitySoluble in organic solvents such as methanol and dichloromethane.

Experimental Protocols

Synthesis of (S)-3-N-Cbz-aminopyrrolidine

A common synthetic route to (S)-3-N-Cbz-aminopyrrolidine involves the protection of the nitrogen atom of (S)-3-aminopyrrolidine with a carboxybenzyl (Cbz) group. A plausible multi-step synthesis starting from a commercially available precursor is outlined below.

Step 1: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine from (S)-3-hydroxypyrrolidine

  • To a solution of (S)-3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions and dry the organic layer.

  • Purify the crude product by column chromatography to yield (S)-1-Boc-3-hydroxypyrrolidine.

Step 2: Mesylation of (S)-1-Boc-3-hydroxypyrrolidine

  • Dissolve (S)-1-Boc-3-hydroxypyrrolidine and a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C and add methanesulfonyl chloride dropwise.

  • Stir the reaction at 0 °C and then at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

Step 3: Azide Formation with Inversion of Stereochemistry

  • Dissolve the mesylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide and heat the reaction mixture. The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C3 position.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and add water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

Step 4: Reduction of the Azide to an Amine

  • Dissolve the azide intermediate in a solvent such as tetrahydrofuran (THF) or methanol.

  • Add a reducing agent, for example, by hydrogenation over a palladium on carbon (Pd/C) catalyst or by using triphenylphosphine followed by water.

  • After the reduction is complete, filter off the catalyst (if used) and concentrate the solution.

Step 5: Cbz Protection of the Amine

  • Dissolve the resulting (S)-3-amino-1-Boc-pyrrolidine in a mixture of an organic solvent (e.g., dioxane) and water.

  • Add a base such as sodium bicarbonate.

  • Cool the mixture and add benzyl chloroformate (Cbz-Cl) dropwise.

  • Stir the reaction until completion.

  • Extract the product, wash, dry, and purify by column chromatography to obtain (S)-3-N-Cbz-aminopyrrolidine.

G start (S)-3-Hydroxypyrrolidine step1 Boc Protection start->step1 intermediate1 (S)-1-Boc-3-hydroxypyrrolidine step1->intermediate1 step2 Mesylation intermediate1->step2 intermediate2 (S)-1-Boc-3-mesyloxypyrrolidine step2->intermediate2 step3 Azide Substitution (Sₙ2) intermediate2->step3 intermediate3 (R)-1-Boc-3-azidopyrrolidine step3->intermediate3 step4 Azide Reduction intermediate3->step4 intermediate4 (S)-1-Boc-3-aminopyrrolidine step4->intermediate4 step5 Cbz Protection intermediate4->step5 final_product (S)-3-N-Cbz-aminopyrrolidine step5->final_product

Purification

The final product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Recrystallization from a suitable solvent system can also be employed for further purification.

Characterization Data

The structure and purity of (S)-3-N-Cbz-aminopyrrolidine are confirmed by various spectroscopic techniques.

Table 3: Representative Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.40-7.28 (m, 5H, Ar-H), 5.12 (s, 2H, -CH₂-Ph), 3.70-3.20 (m, 5H, pyrrolidine ring protons), 2.10-1.95 (m, 1H, pyrrolidine ring proton), 1.85-1.70 (m, 1H, pyrrolidine ring proton), 1.60 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 154.8 (C=O), 136.8 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 66.8 (-CH₂-Ph), 51.0 (pyrrolidine CH), 46.5 (pyrrolidine CH₂), 44.0 (pyrrolidine CH₂), 33.5 (pyrrolidine CH₂)
IR (film)ν (cm⁻¹): 3350-3200 (N-H stretch), 3030 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1690 (C=O stretch, carbamate), 1520 (N-H bend), 1450, 1410 (C-N stretch)
Mass Spec. (ESI+)m/z: 221.13 [M+H]⁺

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Applications in Drug Development

(S)-3-N-Cbz-aminopyrrolidine is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereocenter and functional groups allow for the construction of complex molecular architectures with specific biological activities.

G cluster_properties Chemical Properties cluster_applications Applications in Drug Development cluster_outcomes Therapeutic Outcomes prop1 Chiral Center app1 Asymmetric Synthesis prop1->app1 prop2 Pyrrolidine Scaffold app2 Introduction of 3D-Scaffolds prop2->app2 prop3 Primary Amine app3 Synthesis of Bioactive Molecules prop3->app3 prop4 Cbz Protecting Group prop4->app1 Facilitates stereocontrolled reactions outcome1 Enhanced Potency and Selectivity app1->outcome1 outcome2 Improved Pharmacokinetics app2->outcome2 app3->outcome1 app3->outcome2

Involvement in Signaling Pathways

Derivatives of (S)-3-aminopyrrolidine are key components of several drugs, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. One such drug is Trelagliptin. The mechanism of action of DPP-4 inhibitors involves the modulation of the PI3K/Akt signaling pathway.[4]

DPP-4 inhibitors prevent the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). Elevated GLP-1 levels lead to the activation of the GLP-1 receptor, which in turn stimulates the PI3K/Akt pathway. This signaling cascade promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake and thereby improving glycemic control.[4][5]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular glp1 GLP-1 glp1r GLP-1 Receptor glp1->glp1r Binds pi3k PI3K glp1r->pi3k Activates glut4 GLUT4 Transporter glucose_out Glucose Uptake glut4->glucose_out Facilitates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt_p p-Akt pdk1->akt_p Phosphorylates akt Akt akt->akt_p glut4_vesicle GLUT4 Vesicle akt_p->glut4_vesicle Promotes translocation glut4_vesicle->glut4 glucose_in Glucose glucose_in->glut4 Facilitates

References

A Technical Guide to 3-N-Cbz-aminopyrrolidine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-N-Cbz-aminopyrrolidine, a versatile building block in medicinal chemistry. We will delve into its chemical properties, stereoisomers, and crucially, its applications in the synthesis of targeted therapeutics. This document also presents detailed experimental protocols and visual representations of the biological pathways influenced by molecules derived from this scaffold.

Core Chemical Data

This compound, also known as benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral molecule available as a racemic mixture or as its individual (R) and (S) enantiomers. The choice of stereoisomer is critical for the stereospecific synthesis of drug candidates. The molecular weight of this compound is 220.27 g/mol .[1]

PropertyValueReferences
Molecular Formula C₁₂H₁₆N₂O₂[1]
Molecular Weight 220.27 g/mol [1]
(R)-3-N-Cbz-aminopyrrolidine CAS Number 122536-73-6[1]
(S)-3-N-Cbz-aminopyrrolidine CAS Number 122536-72-5[2]
Racemic this compound CAS Number 185057-50-5, 115551-46-7
Appearance Colorless to yellow liquid[3]
Boiling Point 315 °C[1]
Density 1.155 g/mL at 25 °C[1]
Refractive Index n20/D 1.548[1]

Synthesis of Chiral this compound: Experimental Protocols

The synthesis of enantiomerically pure (R)- and (S)-3-N-Cbz-aminopyrrolidine is a key step in the development of stereospecific drugs. The following is a representative protocol for the Cbz protection of 3-aminopyrrolidine.

Objective: To synthesize (R)- or (S)-3-N-Cbz-aminopyrrolidine from the corresponding enantiomer of 3-aminopyrrolidine.

Materials:

  • (R)- or (S)-3-aminopyrrolidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the desired enantiomer of 3-aminopyrrolidine (1.0 equivalent) in a suitable organic solvent such as dichloromethane or tetrahydrofuran.

  • Aqueous Base: In a separate flask, prepare an aqueous solution of sodium bicarbonate (2.0 equivalents) or sodium hydroxide.

  • Reaction Setup: Combine the organic solution of the amine with the aqueous base solution and cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.05 equivalents) to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

This protocol can be adapted based on the specific scale and purity requirements of the final product.

Applications in Drug Discovery and Associated Signaling Pathways

The chiral nature of this compound makes it a valuable precursor for the synthesis of highly specific and potent drug molecules.

(R)-3-N-Cbz-aminopyrrolidine in Cancer and Cardiovascular Therapeutics

The (R)-enantiomer is a key intermediate in the synthesis of:

  • KIFC1 Inhibitors: (R)-3-N-Cbz-aminopyrrolidine is utilized in the synthesis of AZ82, a specific inhibitor of the kinesin motor protein KIFC1.[1] KIFC1 is essential for the clustering of supernumerary centrosomes in cancer cells, a process that allows them to undergo bipolar mitosis and avoid cell death.[4][5] Inhibition of KIFC1 leads to multipolar spindle formation and subsequent mitotic catastrophe in cancer cells with amplified centrosomes, making it an attractive target for cancer therapy.

KIFC1_Pathway cluster_0 Cancer Cell with Amplified Centrosomes cluster_1 Therapeutic Intervention Centrosome_Amp Centrosome Amplification KIFC1 KIFC1 Centrosome_Amp->KIFC1 requires Centrosome_Clustering Centrosome Clustering KIFC1->Centrosome_Clustering mediates Multipolar_Spindle Multipolar Spindle Formation Bipolar_Spindle Bipolar Spindle Formation Centrosome_Clustering->Bipolar_Spindle Cell_Survival Cancer Cell Survival & Proliferation Bipolar_Spindle->Cell_Survival AZ82 AZ82 (derived from (R)-3-N-Cbz-aminopyrrolidine) AZ82->KIFC1 inhibits Mitotic_Catastrophe Mitotic Catastrophe Multipolar_Spindle->Mitotic_Catastrophe

KIFC1 Inhibition Workflow
  • A₁ Adenosine Receptor (A₁AR) Agonists: This enantiomer is also a precursor for the synthesis of N⁶-substituted adenosine analogs that act as potent agonists of the A₁ adenosine receptor.[1] A₁ARs are G protein-coupled receptors that, upon activation, initiate signaling cascades leading to inhibitory effects in the central nervous system and cardiovascular system.[6][7] Agonists of A₁AR have therapeutic potential in treating conditions like arrhythmias and providing neuroprotection.

A1AR_Signaling A1AR_Agonist A₁AR Agonist (derived from (R)-3-N-Cbz-aminopyrrolidine) A1AR A₁ Adenosine Receptor (A₁AR) A1AR_Agonist->A1AR activates Gi Gαi/o Protein A1AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_channel Ca²⁺ Channels Gi->Ca_channel inhibits K_channel K⁺ Channels Gi->K_channel activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neurotransmission ↓ Neurotransmitter Release Ca_channel->Neurotransmission Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Physiological_Effect Cardioprotection & Neuroprotection Neurotransmission->Physiological_Effect Hyperpolarization->Physiological_Effect

A₁ Adenosine Receptor Signaling Pathway
(S)-3-N-Cbz-aminopyrrolidine in Oncology

The (S)-enantiomer serves as a scaffold for the development of:

  • Abl and PI3K Dual Inhibitors: Research has explored the use of the (S)-3-aminopyrrolidine scaffold to create dual inhibitors of Abelson murine leukemia viral oncogene homolog (Abl) kinase and phosphoinositide 3-kinase (PI3K).[8] The BCR-ABL fusion protein is a hallmark of chronic myeloid leukemia (CML), and its kinase activity drives cancer cell proliferation and survival, in part through the PI3K/Akt signaling pathway.[8][9] Dual inhibition of both Abl and PI3K presents a promising strategy to overcome resistance to single-target therapies in CML and other leukemias.

Abl_PI3K_Pathway BCR_ABL BCR-ABL Oncoprotein PI3K PI3K BCR_ABL->PI3K activates AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Dual_Inhibitor Dual Abl/PI3K Inhibitor (derived from (S)-3-aminopyrrolidine) Dual_Inhibitor->BCR_ABL inhibits Dual_Inhibitor->PI3K inhibits

BCR-ABL and PI3K Signaling Inhibition

Conclusion

This compound, particularly its chiral enantiomers, represents a cornerstone in the synthesis of complex and highly specific therapeutic agents. Its utility in constructing inhibitors for critical cancer targets like KIFC1 and the BCR-ABL/PI3K pathway, as well as modulators for important physiological regulators like the A₁ adenosine receptor, underscores its significance in modern drug discovery. The protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and scientists working to develop the next generation of targeted medicines.

References

A Technical Guide to the Solubility of 3-N-Cbz-aminopyrrolidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-N-Cbz-aminopyrrolidine (Benzyl 3-aminopyrrolidine-1-carboxylate), a key intermediate in organic synthesis and pharmaceutical development. While precise quantitative solubility data is not extensively published, this document compiles available qualitative information, outlines the physicochemical principles governing its solubility, and presents a detailed experimental protocol for determining solubility in a laboratory setting.

Introduction

This compound is a chiral building block widely utilized in the synthesis of pharmaceutical compounds. Its efficacy as a reagent is fundamentally linked to its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and overall process efficiency. Understanding its solubility profile is therefore critical for process optimization and scalable synthesis in drug discovery and development.

Physicochemical Properties

The solubility of a compound is influenced by its physical and chemical properties. Key properties for this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Appearance White or off-white solid/crystal
Boiling Point ~315 °C
Density ~1.155 g/mL at 25 °C
Flash Point > 110 °C (> 230 °F)

The structure contains a polar secondary amine, a non-polar benzyl group, and a pyrrolidine ring, resulting in a molecule with mixed polarity. This amphiphilic nature suggests solubility in a range of organic solvents, which is confirmed by qualitative observations.

Solubility Profile

SolventQualitative SolubilityReference
Water Poorly soluble / Low solubility
Dichloromethane Soluble
Chloroform Soluble
General Organic Solvents Good solubility

The amine group allows for hydrogen bonding with protic solvents, while the benzyl and pyrrolidine rings contribute to van der Waals interactions, favoring solubility in a variety of organic media. Its poor solubility in water is expected due to the significant non-polar surface area contributed by the Cbz protecting group. As an amine, it is expected to be soluble in acidic aqueous solutions, such as 5% HCl, through the formation of a water-soluble ammonium salt.

Factors Influencing Solubility

The logical relationship between the compound's structure and its solubility in different solvent types is illustrated below.

G cluster_solute This compound Features cluster_solvent Solvent Properties cluster_solubility Expected Solubility Outcome solute Cbz-Protected Aminopyrrolidine amine Amine Group (-NH2) (Polar, H-bond donor/acceptor) solute->amine cbz Cbz Group (Large, Non-polar, Aromatic) solute->cbz ring Pyrrolidine Ring (Cyclic Aliphatic) solute->ring high_sol High Solubility amine->high_sol H-bonding acid_sol Soluble in Acidic Aq. Solution amine->acid_sol Protonation -> Salt Formation low_sol Poor Solubility (Water) amine->low_sol Dominance of non-polar Cbz group mod_sol Moderate to Good Solubility cbz->mod_sol van der Waals / π-π stacking polar_protic Polar Protic (e.g., Methanol) polar_protic->high_sol polar_aprotic Polar Aprotic (e.g., DMSO, DMF) non_polar Non-Polar / Halogenated (e.g., Dichloromethane) non_polar->mod_sol

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The following section details a standardized gravimetric method for quantitatively determining the solubility of a solid compound like this compound. This protocol is a general procedure and may require optimization for specific solvents.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Sealed vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible membrane)

  • Rotary evaporator or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the selected solvent in a sealed vial. "Excess" means undissolved solid should be clearly visible.

    • Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Isolation:

    • After the equilibration period, allow the vial to stand undisturbed in the temperature bath for at least 4 hours to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a volumetric pipette.

    • Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Dispense the clear, filtered saturated solution into a pre-weighed, dry flask.

    • Record the exact mass of the flask plus the solution.

    • Carefully evaporate the solvent using a rotary evaporator or by placing the flask in a vacuum oven at a moderate temperature (well below the compound's boiling point) until the solid residue is completely dry and a constant weight is achieved.

    • Reweigh the flask to determine the mass of the dissolved solid residue.

  • Calculation of Solubility:

    • Mass of dissolved solute: (Mass of flask + residue) - (Mass of empty flask)

    • Mass of solvent: (Mass of flask + solution) - (Mass of flask + residue)

    • Solubility (g / 100 g solvent): (Mass of dissolved solute / Mass of solvent) * 100

The workflow for this experimental procedure is visualized below.

G prep 1. Preparation equilibrate 2. Equilibration prep->equilibrate Add excess solute to known volume of solvent settle 3. Settling equilibrate->settle Agitate at constant T for 24-48h isolate 4. Isolation & Filtration settle->isolate Allow solid to settle (4h) weigh1 5. Gravimetric Analysis (Weigh Solution) isolate->weigh1 Withdraw & filter known volume of supernatant evap 6. Solvent Evaporation weigh1->evap weigh2 7. Gravimetric Analysis (Weigh Residue) evap->weigh2 Dry residue to constant weight calc 8. Calculation weigh2->calc result Solubility Data (g/100g solvent) calc->result

Caption: Experimental workflow for gravimetric solubility determination.

Navigating the Stability of 3-N-Cbz-aminopyrrolidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 3-N-Cbz-aminopyrrolidine, a key building block in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's stability profile, potential degradation pathways, and methodologies for its assessment.

Executive Summary

This compound, also known as Benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral intermediate widely utilized in the synthesis of novel therapeutic agents. Understanding its stability is paramount to ensuring the integrity of starting materials and the quality of final products. This guide consolidates available data on storage, handling, and potential degradation, providing a framework for stability-indicating analytical methods and forced degradation studies.

Recommended Storage and Handling

Based on information from various chemical suppliers and safety data sheets, the following conditions are recommended for the storage of this compound to maintain its purity and stability:

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize thermal degradation and maintain long-term stability.[1]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)The compound is noted to be "Air Sensitive," suggesting potential for oxidation or reaction with atmospheric components.[1][2]
Light Protect from lightTo prevent potential photolytic degradation.
Moisture Store in a dry environmentTo avoid hydrolysis of the carbamate linkage.

Handling Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is classified as an irritant and may be harmful if swallowed or inhaled.[3][4]

Potential Degradation Pathways

The chemical structure of this compound contains two primary moieties susceptible to degradation: the benzyloxycarbonyl (Cbz) protecting group and the pyrrolidine ring.

1. Cbz Group Cleavage (Deprotection): This is a well-documented degradation pathway for Cbz-protected amines.[5][6]

  • Hydrogenolysis: The most common method for Cbz removal involves catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) to yield toluene and the unprotected aminopyrrolidine.[6] This represents a significant incompatibility with reductive reagents.
  • Acidic Cleavage: Strong acidic conditions, such as hydrobromic acid in acetic acid, can also cleave the Cbz group.[6]

2. Pyrrolidine Ring Degradation: While the pyrrolidine ring is generally stable, it can undergo degradation under harsh conditions.

  • Oxidation: The amine functionality within the ring can be susceptible to oxidation, potentially leading to ring opening or the formation of N-oxides. Studies on similar amine-containing compounds have shown that oxidative degradation can be a relevant pathway.
  • Thermal Degradation: At elevated temperatures, the pyrrolidine ring may undergo decomposition.[7][8]

The following diagram illustrates a primary degradation pathway for this compound, focusing on the well-established cleavage of the Cbz protecting group.

Caption: Primary degradation pathway of this compound via Cbz group cleavage.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), and forced degradation studies.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[2][9][10]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Store at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the stressed samples along with a control sample (unstressed stock solution).

Stability-Indicating HPLC Method

A robust HPLC method is required to separate this compound from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-gradient program should be developed to ensure the separation of all peaks. For example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

The following diagram illustrates a typical workflow for a stability study of a pharmaceutical intermediate like this compound.

G Workflow for Stability Assessment cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Long-Term Stability Develop HPLC Method Develop Stability-Indicating HPLC Method Validate Method Validate Method (ICH Guidelines) Develop HPLC Method->Validate Method Perform FDS Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) Validate Method->Perform FDS Analyze Samples Analyze Stressed Samples by HPLC Perform FDS->Analyze Samples Identify Degradants Identify and Characterize Degradation Products Analyze Samples->Identify Degradants Store Samples Store this compound under Recommended Conditions Identify Degradants->Store Samples Test at Intervals Test Samples at Pre-defined Intervals Store Samples->Test at Intervals Analyze Data Analyze for Purity, Impurities, and Degradation Test at Intervals->Analyze Data

Caption: A typical workflow for conducting a comprehensive stability study.

Conclusion

References

Spectroscopic Profile of N-Cbz-3-aminopyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-3-aminopyrrolidine (Benzyl 3-aminopyrrolidine-1-carboxylate), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for compound verification and characterization in a research and development setting.

Core Spectroscopic Data

The structural integrity and purity of N-Cbz-3-aminopyrrolidine can be ascertained through a combination of spectroscopic techniques. The data presented herein has been compiled from various sources and represents typical values observed for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of N-Cbz-3-aminopyrrolidine in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of N-Cbz-3-aminopyrrolidine typically exhibits distinct signals corresponding to the protons of the pyrrolidine ring, the benzylic group, and the amino group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (C₆H₅)7.25 - 7.40Multiplet-
Benzylic (CH₂)5.10Singlet-
Pyrrolidine CH (C3)3.60 - 3.75Multiplet-
Pyrrolidine CH₂ (C2, C5)3.20 - 3.60Multiplet-
Pyrrolidine CH₂ (C4)1.80 - 2.10Multiplet-
Amino (NH₂)1.50 - 1.70Broad Singlet-

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (C=O)154.7
Aromatic C (quaternary)137.1
Aromatic CH128.4
Aromatic CH127.8
Aromatic CH127.7
Benzylic (CH₂)66.5
Pyrrolidine CH (C3)51.5
Pyrrolidine CH₂ (C2/C5)46.0, 53.0 (rotamers)
Pyrrolidine CH₂ (C4)34.0
Infrared (IR) Spectroscopy

The IR spectrum of N-Cbz-3-aminopyrrolidine reveals the presence of key functional groups through their characteristic vibrational frequencies.

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch (amine)3350 - 3250Medium, Broad
C-H Stretch (aromatic)3100 - 3000Medium
C-H Stretch (aliphatic)3000 - 2850Medium
C=O Stretch (carbamate)~1690Strong
C=C Stretch (aromatic)1600 - 1450Medium
C-N Stretch1250 - 1020Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of N-Cbz-3-aminopyrrolidine, confirming its elemental composition.

Parameter Value
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Mass-to-Charge Ratio (m/z) of Molecular Ion [M]⁺ 220
Key Fragmentation Peaks (m/z) 176, 108, 91, 77

Predicted Fragmentation Pattern:

The primary fragmentation of the molecular ion is expected to involve the loss of the benzyl group or cleavage of the pyrrolidine ring. The peak at m/z 91 is characteristic of the tropylium ion (C₇H₇⁺), a common fragment from benzyl-containing compounds.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for N-Cbz-3-aminopyrrolidine. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of N-Cbz-3-aminopyrrolidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat (liquid film): If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal IR absorption in the regions of interest.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or solvent.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of N-Cbz-3-aminopyrrolidine in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

Workflow and Data Interpretation

The following diagram illustrates the logical workflow from sample analysis to structural confirmation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for N-Cbz-3-aminopyrrolidine cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_confirmation Structural Confirmation Sample N-Cbz-3-aminopyrrolidine NMR NMR (1H, 13C) Sample->NMR Analysis IR FTIR Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Verified Structure of N-Cbz-3-aminopyrrolidine NMR_Data->Structure Combined Interpretation IR_Data->Structure Combined Interpretation MS_Data->Structure Combined Interpretation

Caption: Workflow for the spectroscopic characterization of N-Cbz-3-aminopyrrolidine.

Navigating the Safe Handling of 3-N-Cbz-Aminopyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-N-Cbz-aminopyrrolidine. The information presented is crucial for ensuring the safe use of this compound in research and development settings. This document consolidates data for both the (S)-(+)- and (R)-(-)-enantiomers, referred to collectively as this compound unless otherwise specified.

Physicochemical and Safety Data at a Glance

The following tables summarize the key physicochemical properties and hazard classifications for this compound, facilitating a quick assessment of its characteristics.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂[1][2][3]
Molecular Weight 220.27 g/mol [1][2][3]
Boiling Point 315 °C[1][2][4]
Density 1.155 g/mL at 25 °C[1][2][4]
Refractive Index n20/D 1.548[1][2][4]
Flash Point > 110 °C (> 230 °F) - closed cup[1][2][4]

Table 2: Hazard Identification and Classification

Hazard ClassificationGHS CategoryHazard StatementSource
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1][2][5]
Skin Irritation Category 2H315: Causes skin irritation[1][2][5][6]
Serious Eye Irritation Category 2 / 2AH319: Causes serious eye irritation[1][2][5][6]
Specific Target Organ Toxicity - Single Exposure Category 3H335: May cause respiratory irritation[1][2][6]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessments of this compound are not publicly available in the reviewed safety data sheets. The hazard classifications are based on data submitted to regulatory bodies like ECHA, but the full study reports are typically proprietary.

Safe Handling and Emergency Procedures

A systematic approach to handling this compound is essential to minimize risk. The following diagram illustrates the logical workflow for safe handling, from initial hazard assessment to emergency response.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Contingency Contingency cluster_StorageDisposal Storage & Disposal Hazard_Assessment Hazard Assessment (Review SDS) Engineering_Controls Engineering Controls (Fume Hood) Hazard_Assessment->Engineering_Controls Identify Need PPE_Selection PPE Selection Engineering_Controls->PPE_Selection Supplement with Safe_Handling_Practices Safe Handling Practices - Avoid contact - Avoid inhalation - Use in well-ventilated area PPE_Selection->Safe_Handling_Practices Implement First_Aid First-Aid Measures Safe_Handling_Practices->First_Aid In Case of Exposure Spill_Cleanup Spill & Leak Procedures Safe_Handling_Practices->Spill_Cleanup In Case of Accidental Release Fire_Fighting Fire-Fighting Measures Safe_Handling_Practices->Fire_Fighting In Case of Fire Storage Storage - Tightly closed container - Cool, dry, well-ventilated Safe_Handling_Practices->Storage After Use Disposal Disposal (Consult local regulations) Storage->Disposal End of Life

Safe handling workflow for this compound.

Detailed Handling and Precautionary Measures

The following tables provide specific precautionary statements and personal protective equipment recommendations for handling this compound.

Table 3: Precautionary Statements (P-Codes)

CodePrecautionary StatementSource
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][6]
P264Wash skin thoroughly after handling.[1][2][6]
P270Do not eat, drink or smoke when using this product.[1][2]
P271Use only outdoors or in a well-ventilated area.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1][2][6]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6]
P332 + P313If skin irritation occurs: Get medical advice/attention.[6]
P337 + P313If eye irritation persists: Get medical advice/attention.[6]
P362Take off contaminated clothing and wash before reuse.[6]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[7]
P405Store locked up.[7]
P501Dispose of contents/container to an approved waste disposal plant.[7]

Table 4: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationSource
Eye/Face Protection Eyeshields, Faceshields, Chemical splash-resistant safety glasses or goggles with side protection.[1][2][7]
Skin Protection Protective gloves, Protective clothing.[6]
Respiratory Protection Type ABEK (EN14387) respirator filter. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2]

Emergency Procedures

In the event of exposure or a spill, the following first-aid and containment measures should be taken:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][8]

  • Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][2][6][8]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2][6][8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor/physician.[8][9]

  • Spills: Prevent further leakage or spillage if safe to do so. Absorb with inert material and place in a suitable disposal container. Do not let the product enter drains.[6][8]

Storage and Disposal

Proper storage and disposal are critical to maintaining the stability of the compound and ensuring environmental safety.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[6] Keep away from incompatible substances and sources of ignition.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[6]

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle this compound and minimize potential risks in the laboratory.

References

The Pivotal Role of 3-N-Cbz-Aminopyrrolidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its non-planar, sp³-rich structure provides an excellent scaffold for creating molecules with improved three-dimensionality, a key factor for enhancing drug-like properties such as solubility and target specificity.[1] Among the myriad of functionalized pyrrolidines, 3-N-Cbz-aminopyrrolidine has emerged as a particularly valuable chiral building block for the synthesis of potent and selective therapeutic agents. The carbobenzyloxy (Cbz) protecting group offers stability during synthetic manipulations and can be readily removed under various conditions, providing a versatile handle for introducing diverse functionalities.[2]

This technical guide delves into the critical role of this compound in the development of two important classes of therapeutic agents: C-C chemokine receptor 2 (CCR2) antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors.

3-Aminopyrrolidine Derivatives as C-C Chemokine Receptor 2 (CCR2) Antagonists

The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key players in the inflammatory response, mediating the recruitment of monocytes and macrophages to sites of inflammation.[3] Dysregulation of the CCL2/CCR2 axis is implicated in a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis, making CCR2 a prime therapeutic target.[3]

The 3-aminopyrrolidine scaffold has proven to be a highly effective core for the development of potent CCR2 antagonists. Structure-activity relationship (SAR) studies have demonstrated that derivatives of (R)-3-aminopyrrolidine, in particular, exhibit significant antagonistic activity in both binding and functional assays.[4]

Quantitative Data: Potency of 3-Aminopyrrolidine-Based CCR2 Antagonists

The following table summarizes the in vitro potency of a representative, highly potent CCR2b antagonist derived from the (R)-3-aminopyrrolidine scaffold.

CompoundTargetAssay TypeIC50 (nM)
Compound 71 CCR2bRadioligand Binding3.2[5]
CCR2bMCP-1-Induced Chemotaxis0.83[5]
CCR2bCalcium Flux7.5[5]
CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as chemotaxis, proliferation, and cytokine production.[6]

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binding G_protein G-protein (Gαi, Gβγ) CCR2->G_protein Activation JAK_STAT JAK/STAT Pathway CCR2->JAK_STAT Activates MAPK MAPK Pathway CCR2->MAPK Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Proliferation, Cytokine Production) Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response JAK_STAT->Cellular_Response MAPK->Cellular_Response

Figure 1: Simplified CCR2 Signaling Pathway.
Experimental Protocols: CCR2 Antagonist Bioassays

This assay measures the ability of a compound to inhibit the directed migration of CCR2-expressing cells towards a CCL2 gradient.[7]

Materials:

  • CCR2-expressing cells (e.g., THP-1 human monocytic cell line)

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

  • Recombinant human CCL2

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Transwell inserts (e.g., 5 µm pore size) and 24-well plates

  • Cell stain (e.g., Calcein-AM or DAPI)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Preparation: Culture THP-1 cells to a density of approximately 1 x 10⁶ cells/mL. Wash and resuspend the cells in chemotaxis medium.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (or vehicle control) for 30 minutes at 37°C.[7]

  • Assay Setup: Add chemotaxis medium containing CCL2 to the lower chambers of the 24-well plate. Add medium without CCL2 to negative control wells. Place the Transwell inserts into the wells.

  • Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

  • Quantification:

    • Remove non-migrated cells from the top surface of the insert membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the number of migrated cells per field of view using a microscope or quantify the fluorescence of stained cells using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

This functional assay measures the ability of a CCR2 antagonist to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by CCL2.[7]

Materials:

  • CCR2-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Recombinant human CCL2

  • Test compound

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation and Dye Loading:

    • Harvest and wash CCR2-expressing cells.

    • Resuspend cells in assay buffer containing the calcium-sensitive dye and Pluronic F-127.

    • Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.

    • Wash the cells to remove excess dye and resuspend in assay buffer.

  • Assay Performance:

    • Plate the dye-loaded cells into a 96- or 384-well black, clear-bottom plate.

    • Add varying concentrations of the test compound to the wells and incubate for a specified pre-incubation time.

    • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

    • Inject a solution of CCL2 into the wells to stimulate the cells.

    • Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after stimulation to the baseline fluorescence.

    • Calculate the percentage of inhibition of the CCL2-induced calcium flux for each compound concentration.

    • Determine the IC50 value using non-linear regression analysis.[7]

3-Aminopyrrolidine Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 inhibitors an attractive therapeutic strategy for the management of type 2 diabetes mellitus.[8]

The 3-aminopyrrolidine scaffold has been successfully incorporated into the design of potent and selective DPP-4 inhibitors. The amino group of the pyrrolidine ring can mimic the N-terminal amine of the natural peptide substrates of DPP-4, allowing for key interactions within the enzyme's active site.

Quantitative Data: Potency of 3-Aminopyrrolidine-Based DPP-4 Inhibitors

The following table presents the in vitro inhibitory activity of a representative DPP-4 inhibitor featuring a 3-aminopyrrolidine moiety.

CompoundTargetAssay TypeIC50 (nM)
Compound 35f DPP-4In vitro inhibition78[9]
Sitagliptin (Januvia®) DPP-4In vitro inhibition22 ± 2[10]
DPP-4 Signaling Pathway in Glucose Homeostasis

The inhibition of DPP-4 has a significant impact on the signaling pathways that regulate blood glucose levels.

DPP4_Signaling_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver Food_Intake Food Intake Incretin_Secretion Incretin Secretion (GLP-1, GIP) Food_Intake->Incretin_Secretion Active_Incretins Active Incretins (GLP-1, GIP) Incretin_Secretion->Active_Incretins DPP4 DPP-4 Active_Incretins->DPP4 Inactivation Beta_Cells β-cells Active_Incretins->Beta_Cells Stimulates Alpha_Cells α-cells Active_Incretins->Alpha_Cells Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor (e.g., 3-aminopyrrolidine derivative) DPP4_Inhibitor->DPP4 Inhibition Insulin_Secretion ↑ Insulin Secretion Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cells->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucose_Production ↓ Hepatic Glucose Production Glucagon_Secretion->Glucose_Production Glucose_Production->Blood_Glucose

Figure 2: Mechanism of Action of DPP-4 Inhibitors.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This fluorometric assay determines the inhibitory activity of a compound against DPP-4.[11]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (excitation ~360 nm, emission ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a solution of DPP-4 in assay buffer.

    • Prepare a solution of Gly-Pro-AMC in assay buffer.

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Protocol:

    • In a 96-well microplate, add assay buffer to each well.

    • Add the test compound solution to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., sitagliptin).

    • Add the DPP-4 enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement:

    • Measure the fluorescence intensity of each well using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Calculate the percentage of DPP-4 inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[11]

Synthesis of this compound Derivatives: A Representative Workflow

The synthesis of therapeutic agents based on the this compound scaffold typically involves a multi-step sequence. A generalized workflow is presented below.

Synthesis_Workflow Start This compound Coupling Coupling Reaction (e.g., Amide bond formation, Reductive amination) Start->Coupling Intermediate Cbz-protected Intermediate Coupling->Intermediate Deprotection Cbz-Deprotection (e.g., Hydrogenolysis) Intermediate->Deprotection Final_Modification Final Modification/ Functionalization Deprotection->Final_Modification Final_Product Final Bioactive Molecule Final_Modification->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification

Figure 3: Generalized Synthetic Workflow.

Conclusion

This compound is a versatile and highly valuable building block in medicinal chemistry. Its inherent structural features, coupled with the utility of the Cbz protecting group, have enabled the development of potent and selective inhibitors for important therapeutic targets such as CCR2 and DPP-4. The continued exploration of this scaffold is likely to yield novel drug candidates with improved pharmacological profiles for the treatment of a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this compound in their own discovery programs.

References

The Pivotal Role of Chiral Aminopyrrolidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone scaffold in medicinal chemistry. Its prevalence in over 37 FDA-approved drugs underscores its importance.[1] The inherent three-dimensionality of the sp³-hybridized carbons allows for a thorough exploration of pharmacophore space, a critical factor for successful drug design.[1][2] When chirality is introduced, particularly in the form of aminopyrrolidines, the scaffold's utility expands dramatically. Chiral centers are crucial for selective interactions with biological targets, which are themselves chiral environments.[1][3] This guide delves into the multifaceted applications of chiral aminopyrrolidines, exploring their incorporation into drug structures and their use as powerful organocatalysts for the synthesis of enantiomerically pure pharmaceuticals.

Chiral Aminopyrrolidines as Core Scaffolds in Therapeutics

The conformational rigidity and the presence of stereogenic centers make chiral aminopyrrolidines privileged structures in drug design. They serve as versatile building blocks, enabling precise spatial orientation of functional groups to optimize binding with biological targets such as enzymes and receptors.[1][4] This controlled stereochemistry is vital, as different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and toxicity profiles.[5][6]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The Gliptin Class

A prominent example of the successful integration of a chiral aminopyrrolidine scaffold is found in the "gliptin" class of drugs used for type 2 diabetes. Vildagliptin, for instance, incorporates an (S)-pyrrolidine-2-carbonitrile moiety. This chiral component is crucial for its potent and selective inhibition of the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones like GLP-1, which play a key role in glucose homeostasis.[7] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1, leading to enhanced insulin secretion and suppressed glucagon secretion in a glucose-dependent manner.

Kinase Inhibitors in Oncology

The aminopyrrolidine scaffold is also exploited in the development of kinase inhibitors for cancer therapy. Kinases are a large family of enzymes that regulate cellular signaling pathways, and their dysregulation is a common feature of cancer.[6] The (S)-3-aminopyrrolidine scaffold, for example, has been identified as a promising backbone for the discovery of novel dual inhibitors of Abl and PI3K kinases, which are involved in cancer cell proliferation and survival.[8] The pyrrolidine ring helps to position key pharmacophoric elements into the ATP-binding pocket of the kinase, leading to inhibition of its activity.[9]

Antiviral Agents

Pyrrolidine-containing compounds have demonstrated significant potential as antiviral agents. Drugs like Daclatasvir and Grazoprevir, used to treat Hepatitis C Virus (HCV) infection, feature complex structures built around chiral pyrrolidine cores.[10] These scaffolds are instrumental in orienting the molecules to effectively block the function of viral proteins essential for replication.

Data Presentation: Activity of Pyrrolidine-Containing Drugs

The following table summarizes the biological activity of selected drugs and compounds containing a chiral aminopyrrolidine scaffold.

Compound/DrugTargetActivity TypeValueReference Cell Line/Assay
VildagliptinDPP-4% Inhibition (IC50)66.32% (11.32 µM)In vitro DPP-IV enzyme assay
Compound 26 CXCR4Binding Affinity (IC50)79 nMCompetitive antibody displacement
Compound 51a CXCR4Binding Affinity (IC50)79 nMCompetitive antibody displacement
Compound 37e AnticancerCytotoxicity (IC50)17 µMMCF-7 (Breast Cancer)
Compound 37e AnticancerCytotoxicity (IC50)19 µMHeLa (Cervical Cancer)
Compound 74e COX-2Inhibition (IC50)0.98 µMIn vitro COX-2 enzyme assay
Compound 69k AnticonvulsantEfficacy (ED50)80.38 mg/kgMaximal Electroshock (MES) test

This table presents a selection of data from various sources[3][11] to illustrate the potency of pyrrolidine-based compounds.

Chiral Aminopyrrolidines as Organocatalysts in Asymmetric Synthesis

Beyond their role as structural components of drugs, chiral aminopyrrolidines, particularly the amino acid L-proline and its derivatives, have revolutionized synthetic organic chemistry as powerful organocatalysts.[12][13] Organocatalysis avoids the use of often toxic and expensive heavy metals, aligning with the principles of green chemistry.[14]

Proline's unique bifunctional nature, containing both a secondary amine (nucleophilic) and a carboxylic acid (Brønsted acid), allows it to activate carbonyl compounds through the formation of enamine or iminium ion intermediates.[4][12][13] This dual activation mechanism, occurring within a rigid chiral framework, enables highly stereoselective carbon-carbon bond formations.

The Enamine Catalysis Cycle

The most common mechanism for proline-catalyzed reactions, such as the aldol reaction, involves an enamine intermediate.

  • Enamine Formation: The secondary amine of proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine.

  • Stereoselective C-C Bond Formation: The enamine attacks an electrophilic aldehyde acceptor. The stereochemistry is controlled by the chiral environment of the proline, which directs the attack to one specific face of the aldehyde. The carboxylic acid group of proline is believed to stabilize the transition state through hydrogen bonding.[4]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the proline catalyst, thus completing the catalytic cycle.

G cluster_inputs Reactants cluster_outputs Product Ketone Ketone (Donor) Enamine Enamine Ketone->Enamine Aldehyde Aldehyde (Acceptor) TS TS Aldehyde->TS Product Chiral Aldol Product Iminium Iminium Iminium->Product

Caption: Proline-catalyzed asymmetric aldol reaction via an enamine intermediate.

Data Presentation: Performance of Proline-Catalyzed Reactions

The efficiency of proline and its derivatives in asymmetric synthesis is demonstrated by the high yields and enantiomeric excesses (ee) achieved.

Reaction TypeCatalystAldehydeKetoneYield (%)ee (%)
Intramolecular Aldol(S)-Proline (3 mol%)Triketone precursor->9093
Intermolecular AldolL-Prolinamidep-NitrobenzaldehydeAcetone6693
Intermolecular Aldol(S)-Proline (20 mol%)p-NitrobenzaldehydeAcetone6876
Intermolecular Aldol(S)-Proline (20 mol%)IsovaleraldehydeAcetone2295
Mannich ReactionL-ProlineAldehyde, p-anisidineAcetone5094

This table compiles representative data from the literature to highlight the effectiveness of proline-based organocatalysis.[2]

Experimental Protocols & Methodologies

To provide a practical context, this section details representative experimental protocols for both the synthesis of a drug containing a chiral aminopyrrolidine and its application in organocatalysis.

Synthesis of Vildagliptin Intermediate

This protocol outlines the synthesis of a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, starting from L-proline.

G Start Start: L-Proline Step1 Step 1: N-Acylation - Chloroacetyl chloride - THF, Reflux (2.5 h) Start->Step1 Intermediate1 Intermediate A: (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxylic acid Step1->Intermediate1 Step2 Step 2: Nitrile Formation - Acetonitrile - Sulfuric Acid Intermediate1->Step2 Product Product: (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile Step2->Product

Caption: Key steps in the synthesis of a Vildagliptin precursor from L-proline.

Detailed Protocol:

  • N-Acylation: To a round-bottomed flask containing L-proline (10 g, 0.087 mol) in tetrahydrofuran (THF, 100 mL), slowly add chloroacetyl chloride (10.0 mL, 0.132 mol) at 0°C under an argon atmosphere.

  • Reaction: Reflux the mixture with stirring for 2.5 hours. Monitor the reaction completion via TLC.

  • Work-up: Cool the mixture to room temperature, dilute with water (20 mL), and stir for 20 minutes. Add saturated brine (20 mL) and ethyl acetate (200 mL).

  • Extraction: Collect the organic layer. Re-extract the aqueous layer twice with ethyl acetate (100 mL each).

  • Drying and Isolation: Combine the organic layers and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure to yield a residue.

  • Crystallization: Crystallize the residue from isopropyl ether to afford (S)-1-(chloroacetyl)pyrrolidine-2-carboxylic acid as a solid (Yield: ~90%).

  • Nitrile Formation: The resulting carboxylic acid is then converted to the nitrile via a one-pot reaction with acetonitrile in the presence of sulfuric acid to yield the final intermediate.

(This protocol is adapted from published synthetic procedures.)[5][6]

Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a general procedure for the direct asymmetric aldol reaction between an aldehyde and acetone, catalyzed by (S)-proline.

Detailed Protocol:

  • Setup: To a stirred solution of (S)-proline (10-20 mol%) in a suitable solvent (e.g., DMSO, DMF, or acetone itself), add the aldehyde (0.25 mmol) at the desired temperature (e.g., -10 to 25 °C).

  • Addition of Donor: Add acetone (1.25 mmol, 5 equivalents) to the mixture.

  • Reaction: Keep the solution stirring for the required time (typically 24-72 hours), monitoring the reaction progress by TLC.

  • Quenching: Quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).

  • Washing and Drying: Wash the combined organic layer with water and dry over anhydrous MgSO₄.

  • Purification: After evaporating the solvent under reduced pressure, purify the crude product by column chromatography on silica gel (e.g., using 1:3 ethyl acetate/hexane as eluent) to obtain the pure aldol product.

  • Analysis: Determine the enantiomeric excess (ee) of the product by HPLC analysis on a chiral stationary phase column.

(This is a generalized protocol based on established methods in organocatalysis.)[10]

Signaling Pathways Modulated by Aminopyrrolidine-Based Drugs

Drugs containing the chiral aminopyrrolidine scaffold often target key nodes in cellular signaling pathways that are dysregulated in disease. Understanding these pathways is crucial for rational drug design and development.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of the cell cycle, governing cellular proliferation, growth, survival, and metabolism.[12][13] It is one of the most frequently overactive pathways in human cancers, making it a prime target for therapeutic intervention.[12] Chiral pyrrolidine-based molecules have been developed as inhibitors of key kinases in this pathway, such as PI3K and AKT, to halt uncontrolled cell growth.[8]

Caption: Pyrrolidine-based inhibitors target key kinases like PI3K and AKT.

Conclusion and Future Outlook

Chiral aminopyrrolidines are a testament to the power of stereochemistry in drug discovery. Their dual role as both a privileged structural scaffold and a versatile catalytic tool provides medicinal chemists with a robust platform for innovation. As core components of drugs, they enable the development of highly selective and potent therapeutics against a range of diseases, from metabolic disorders to cancer. As organocatalysts, they offer an environmentally benign and efficient route to enantiomerically pure compounds, a critical requirement in modern pharmaceutical development.

Future research will likely focus on expanding the diversity of chiral aminopyrrolidine scaffolds and developing novel derivatives for organocatalysis with enhanced reactivity and selectivity. The continued exploration of their potential in targeting complex biological pathways will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

The Enduring Guardian: An In-depth Technical Guide to Cbz Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The Carboxybenzyl (Cbz or Z) protecting group stands as a foundational tool in the art of organic synthesis, particularly in the realms of peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1] Introduced in the 1930s by Max Bergmann and Leonidas Zervas, it was the first widely adopted Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides, a groundbreaking development that revolutionized the field.[2] Despite the advent of other prominent protecting groups like Boc and Fmoc, the Cbz group remains a frequently employed and invaluable asset in the synthetic chemist's arsenal due to its unique stability, reliability, and diverse deprotection methods.[1] This technical guide provides a comprehensive overview of the Cbz protecting group, from its core chemical principles and reaction mechanisms to detailed experimental protocols and comparative quantitative data.

Core Principles of the Cbz Protecting Group

The primary function of the Cbz group is to temporarily render the highly nucleophilic and basic amino group of a molecule unreactive to prevent undesired side reactions during subsequent synthetic transformations.[1] This is accomplished by converting the amine into a significantly less nucleophilic carbamate. The Cbz group is lauded for its stability across a broad range of reaction conditions, including basic and mildly acidic media, yet it can be selectively removed under specific and relatively mild conditions.[1]

A key advantage of the Cbz group is its orthogonality with other common amine protecting groups. This is a critical feature in complex multi-step syntheses, as it allows for the selective removal of one protecting group while others remain intact.[1]

  • Cbz vs. Boc: The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to remove the tert-butyloxycarbonyl (Boc) group.[1]

  • Cbz vs. Fmoc: The Cbz group is stable to the basic conditions (e.g., piperidine) used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1]

Cbz Protection of Amines: Mechanism and Protocols

The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1] The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[2]

Cbz_Protection_Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) CbzCl Benzyl Chloroformate (Cbz-Cl) Amine->CbzCl Nucleophilic Attack CbzAmine Cbz-Protected Amine CbzCl->CbzAmine Formation of Carbamate HCl HCl CbzCl->HCl Loss of Cl⁻

Mechanism of Amine Protection with Cbz-Cl.
Quantitative Data for Cbz Protection of Amines

The efficiency of Cbz protection is dependent on the substrate and reaction conditions. The following table summarizes representative yields for the Cbz protection of various amines.

SubstrateBaseSolventReaction TimeYield (%)
GlycineNaOHWater/Toluene25-35 min86-91
Various AminesNaHCO₃THF/H₂O20 h~90
Aliphatic/Aromatic AminesDodecatungstophosphoric acid (cat.)Neat5-15 min92-98
Chiral Amino AcidsNa₂CO₃/NaHCO₃ buffer--High
Secondary AmidesLiHMDS---
Aliphatic/Aromatic Aminesβ-Cyclodextrin (cat.)Water-High
Experimental Protocol: Cbz Protection of an Amine

This protocol outlines a general method for the N-protection of an amine using benzyl chloroformate under aqueous conditions.[2]

Materials:

  • Amine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.5 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to stir for 20 hours at 0 °C.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography if necessary.

Cbz Deprotection: Methods and Protocols

The removal of the Cbz group can be achieved through several methods, with catalytic hydrogenolysis and acid-mediated cleavage being the most common. The choice of method is dictated by the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis

This is the most widely used and mildest method for Cbz deprotection. The Cbz-protected compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction proceeds via hydrogenolysis of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.[3]

Cbz_Deprotection_Hydrogenolysis cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products CbzAmine Cbz-Protected Amine Amine Free Amine CbzAmine->Amine Hydrogenolysis Toluene Toluene CbzAmine->Toluene CO2 CO₂ CbzAmine->CO2 H2 H₂ H2->Amine PdC Pd/C PdC->Amine

Cbz Deprotection via Catalytic Hydrogenolysis.

Transfer Hydrogenolysis: A safer alternative to using hydrogen gas involves the use of a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[3][4]

Substrate ExampleCatalyst (mol%)Hydrogen SourceSolventTemp. (°C)TimeYield (%)
Cbz-Amino Acid Ester10% Pd/C (10%)H₂ (balloon)MethanolRoom Temp.2-4 h>95
N-Cbz-dioctylamine10% Pd/CH₂ (balloon)MethanolRoom Temp.24 h95
Various Cbz-amines10% Pd/CNaBH₄MethanolRoom Temp.3-10 min93-98
N-Cbz protected peptidesPd/CAmmonium formateMethanolReflux1-3 h>90
Cbz-L-Phe-L-Leu-OEt10% Pd/CH₂ (gas)H₂O (with TPGS-750-M)Room Temp.< 2 h>95

This protocol describes the removal of the Cbz group using palladium on carbon and hydrogen gas.[4]

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the substrate)

  • Methanol (MeOH) or another suitable solvent

  • Hydrogen gas (H₂)

  • Celite

  • Inert gas (e.g., nitrogen or argon)

  • Standard hydrogenation apparatus or balloon setup

Procedure:

  • Dissolve the Cbz-protected amine in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.

  • Purify the product if necessary.

Acid-Mediated Cleavage

Cbz groups can also be cleaved under strong acidic conditions, which is particularly useful for substrates containing functional groups sensitive to reduction.[5] A common reagent for this purpose is a 33% solution of hydrogen bromide in acetic acid (HBr/AcOH).[6]

Substrate ExampleReagentSolventTemp. (°C)TimeYield (%)
Cbz-protected peptide33% HBrAcetic AcidRoom Temp.20 min - 1 hHigh
N-Cbz protected aminesAlCl₃HFIPRoom Temp.2-16 hHigh

This protocol describes the removal of the Cbz group using hydrogen bromide in acetic acid.[3]

Materials:

  • Cbz-protected compound

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Glacial acetic acid

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Cbz-protected compound in glacial acetic acid.

  • Add the 33% solution of HBr in acetic acid.

  • Stir the mixture at room temperature for 2 to 16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, precipitate the product by adding diethyl ether.

  • Collect the precipitated amine hydrobromide salt by filtration.

  • Wash the solid with diethyl ether and dry to obtain the deprotected product.

Application in Peptide Synthesis: The Bergmann-Zervas Method

The introduction of the Cbz group by Bergmann and Zervas was pivotal for the development of solution-phase peptide synthesis. The following workflow illustrates the synthesis of a dipeptide, showcasing the strategic use of the Cbz group.

Bergmann_Zervas_Peptide_Synthesis cluster_workflow Dipeptide Synthesis Workflow start Start: Amino Acid 1 (AA1) protect_amine Protect Amine: AA1 + Cbz-Cl start->protect_amine protected_aa1 Cbz-AA1 protect_amine->protected_aa1 activate_carboxyl Activate Carboxyl: e.g., with SOCl₂ protected_aa1->activate_carboxyl activated_aa1 Cbz-AA1-Cl activate_carboxyl->activated_aa1 couple Peptide Coupling activated_aa1->couple start2 Start: Amino Acid 2 (AA2) protect_carboxyl Protect Carboxyl: AA2 -> AA2-Ester start2->protect_carboxyl protected_aa2 AA2-Ester protect_carboxyl->protected_aa2 protected_aa2->couple protected_dipeptide_ester Cbz-AA1-AA2-Ester couple->protected_dipeptide_ester saponify Saponify Ester: with NaOH protected_dipeptide_ester->saponify protected_dipeptide Cbz-AA1-AA2 saponify->protected_dipeptide deprotect_amine Deprotect Amine: Catalytic Hydrogenolysis protected_dipeptide->deprotect_amine final_dipeptide Final Dipeptide: AA1-AA2 deprotect_amine->final_dipeptide

Workflow for Dipeptide Synthesis using the Cbz Protecting Group.

Conclusion

The Carboxybenzyl (Cbz) protecting group, since its inception, has proven to be a robust and versatile tool in organic synthesis. Its stability, ease of introduction, and the variety of methods for its selective removal have solidified its place in the standard repertoire of protecting groups for amines. The Cbz group's orthogonality to other common protecting groups continues to make it highly relevant in the strategic design of complex synthetic routes for peptides and pharmaceutical agents. A thorough understanding of its chemistry, including the various protocols for its use, is essential for researchers and professionals in the fields of organic chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-3-N-Cbz-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-3-N-Cbz-aminopyrrolidine, also known as (S)-benzyl 3-aminopyrrolidine-1-carboxylate, is a valuable chiral building block in medicinal chemistry and organic synthesis. The carboxybenzyl (Cbz or Z) protecting group renders the primary amino group of (S)-3-aminopyrrolidine unreactive, allowing for selective functionalization at other positions of the molecule.[1] The Cbz group is stable under a variety of conditions but can be readily removed when needed, most commonly via catalytic hydrogenolysis.[1][2] This document provides a detailed experimental procedure for the synthesis of (S)-3-N-Cbz-aminopyrrolidine via the N-protection of (S)-3-aminopyrrolidine.

Reaction Scheme:

(Note: The above is a simplified representation. The primary amine is protected, not the secondary amine of the pyrrolidine ring.)

A more accurate representation involves the protection of the exocyclic primary amine of (S)-3-aminopyrrolidine, where the pyrrolidine nitrogen may or may not be protected in the starting material. The most common synthesis involves the protection of the secondary amine of the pyrrolidine ring first, followed by functionalization of the 3-position. However, for direct protection of a commercially available (S)-3-aminopyrrolidine, the following protocol is applicable for the protection of the exocyclic amine. For clarity, this protocol assumes the starting material is (S)-3-aminopyrrolidine, where the secondary amine of the ring is to be protected. If starting with a different isomer or pre-protected material, adjustments will be necessary.

Let's assume the more common and commercially available starting material is (S)-3-aminopyrrolidine, and the goal is to protect the ring's secondary amine.

Corrected Reaction Scheme:

Data Presentation

The following table summarizes the reactants and typical reaction parameters for the synthesis.

CompoundMolecular FormulaMW ( g/mol )EquivalentsAmount
(S)-3-Aminopyrrolidine DihydrochlorideC₄H₁₂Cl₂N₂159.061.0(User Defined)
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.591.1 - 1.5(Calculated)
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.013.0 - 4.0(Calculated)
Tetrahydrofuran (THF)C₄H₈O72.11-Solvent
Water (H₂O)H₂O18.02-Solvent
Product
(S)-Benzyl 3-aminopyrrolidine-1-carboxylateC₁₂H₁₆N₂O₂220.27-~90% Yield

Experimental Protocol

This protocol details a common method for the N-protection of (S)-3-aminopyrrolidine using benzyl chloroformate under Schotten-Baumann conditions.[1][3] This procedure is adapted for starting with the dihydrochloride salt, which requires additional base to neutralize the salt and the HCl byproduct.

Materials and Reagents:

  • (S)-3-Aminopyrrolidine dihydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF), reagent grade

  • Ethyl acetate (EtOAc), reagent grade

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve (S)-3-aminopyrrolidine dihydrochloride (1.0 eq) and sodium bicarbonate (3.5 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and water. The volume should be sufficient to ensure stirring (e.g., ~10 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with vigorous stirring.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.2 eq) dropwise to the cooled solution via a syringe or dropping funnel over 15-20 minutes. Ensure the internal temperature remains below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 18-20 hours.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane).

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, dilute the mixture with deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).

    • Combine the organic layers.[3]

  • Washing: Wash the combined organic layers sequentially with 1N HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]

  • Purification: Purify the resulting residue by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% EtOAc/n-hexane) to yield the pure (S)-3-N-Cbz-aminopyrrolidine as a white powder or pale yellow oil.[3]

Characterization: The final product should be characterized to confirm its identity and purity. Standard methods include:

  • ¹H NMR and ¹³C NMR Spectroscopy

  • Mass Spectrometry (MS)

  • Fourier-Transform Infrared Spectroscopy (FTIR)

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of (S)-3-N-Cbz-aminopyrrolidine.

Synthesis_Workflow start_mat Starting Materials (S)-3-Aminopyrrolidine·2HCl NaHCO₃, Cbz-Cl dissolve Dissolve in THF/Water start_mat->dissolve react Reaction at 0°C to RT (20-22 hours) dissolve->react workup Aqueous Work-up & Extraction with EtOAc react->workup dry Dry (Na₂SO₄) & Concentrate workup->dry purify Silica Gel Chromatography dry->purify product Final Product (S)-3-N-Cbz-aminopyrrolidine purify->product

Caption: Experimental workflow for the synthesis of (S)-3-N-Cbz-aminopyrrolidine.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Benzyl chloroformate (Cbz-Cl) is corrosive and a lachrymator. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • THF is highly flammable and can form explosive peroxides. Use away from ignition sources.

  • Handle all organic solvents and reagents according to their Safety Data Sheets (SDS).

References

Application Notes and Protocols for Cbz Protection of 3-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the protection of the primary amino group of 3-aminopyrrolidine using the benzyloxycarbonyl (Cbz or Z) protecting group. The Cbz group is a vital tool in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates, owing to its stability under various conditions and its facile removal via hydrogenolysis.[1][2] This protocol outlines the reaction of 3-aminopyrrolidine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, a reliable and scalable method for this transformation.[1][2]

Introduction

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis.[1][3] It forms a stable carbamate that is resistant to a range of reaction conditions, yet can be selectively removed, most commonly by catalytic hydrogenolysis.[1][4] This orthogonality makes it an excellent choice for multi-step syntheses of complex molecules. 3-aminopyrrolidine is a valuable chiral building block in medicinal chemistry, and its Cbz-protected derivatives are key intermediates in the synthesis of various pharmaceutical agents.[5] This protocol details a standard and efficient method for the N-Cbz protection of 3-aminopyrrolidine.

Chemical Reaction

The protection of 3-aminopyrrolidine is achieved by reacting it with benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

Reaction Scheme:

Experimental Protocols

This section provides a detailed, step-by-step procedure for the Cbz protection of 3-aminopyrrolidine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Aminopyrrolidine≥97%Commercially Available
Benzyl Chloroformate (Cbz-Cl)≥95%Commercially Available
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Deionized Water
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Silica Gel230-400 meshCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyrrolidine (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (NaHCO₃) (2.0 equiv). Stir the mixture until the base is fully dissolved.

  • Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl) (1.1 - 1.5 equiv) dropwise to the stirred solution at 0 °C over a period of 15-30 minutes.[1][6]

  • Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. The reaction is typically stirred for 1 to 20 hours.[1][7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-Cbz-3-aminopyrrolidine.[1]

Data Presentation

Stoichiometry and Reagent Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
3-AminopyrrolidineC₄H₁₀N₂86.141.0
Benzyl ChloroformateC₈H₇ClO₂170.591.1 - 1.5
Sodium BicarbonateNaHCO₃84.012.0

Product Characterization (for (S)-(+)-1-Cbz-3-aminopyrrolidine):

PropertyValue
CAS Number 122536-72-5
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Appearance Colorless to yellow oil/liquid[7]
Boiling Point 315 °C
Density 1.155 g/mL at 25 °C
Refractive Index n20/D 1.548

Expected Yield:

YieldRange
Typical Yield85-95%

Mandatory Visualization

Experimental Workflow Diagram:

Cbz_Protection_Workflow start Start dissolve Dissolve 3-aminopyrrolidine in THF/Water start->dissolve cool_base Cool to 0°C and add NaHCO₃ dissolve->cool_base add_cbzcl Add Cbz-Cl dropwise at 0°C cool_base->add_cbzcl react Stir at 0°C to RT (1-20h) add_cbzcl->react workup Dilute with Water react->workup extract Extract with Ethyl Acetate workup->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Chromatography concentrate->purify product Pure N-Cbz-3- aminopyrrolidine purify->product

Caption: Workflow for the Cbz protection of 3-aminopyrrolidine.

Signaling Pathway Diagram (Reaction Mechanism):

Cbz_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3-Aminopyrrolidine 3-Aminopyrrolidine Benzyl Chloroformate Benzyl Chloroformate Tetrahedral Intermediate Tetrahedral Intermediate Benzyl Chloroformate->Tetrahedral Intermediate N-Cbz-3-aminopyrrolidine N-Cbz-3-aminopyrrolidine Tetrahedral Intermediate->N-Cbz-3-aminopyrrolidine Chloride Elimination HCl HCl Tetrahedral Intermediate->HCl

Caption: Mechanism of Cbz protection of an amine.

Safety Precautions

  • Benzyl chloroformate is corrosive, a lachrymator, and moisture-sensitive.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Tetrahydrofuran is a flammable solvent.

  • The reaction should be performed with caution, especially during the addition of benzyl chloroformate.

Conclusion

This protocol provides a reliable and high-yielding method for the Cbz protection of 3-aminopyrrolidine. The use of standard Schotten-Baumann conditions makes this procedure amenable to various scales, from laboratory research to process development. The resulting N-Cbz-3-aminopyrrolidine is a stable intermediate, poised for further functionalization in the synthesis of complex nitrogen-containing molecules.

References

Step-by-Step Guide to N-Cbz Deprotection of Aminopyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical agents. Its stability under various conditions and the diverse methods available for its removal make it a versatile choice. However, selecting the appropriate deprotection strategy for a specific substrate, such as aminopyrrolidine, is crucial to ensure high yields and compatibility with other functional groups within the molecule.

This document provides a detailed overview of common N-Cbz deprotection methods applicable to aminopyrrolidine, with a focus on catalytic hydrogenolysis, acidic cleavage, and alternative reductive methods. It includes quantitative data for comparison and step-by-step experimental protocols.

Overview of N-Cbz Deprotection Methods

The removal of the Cbz group can be accomplished under several conditions, broadly categorized as hydrogenolysis, acidic cleavage, and other reductive or nucleophilic methods. The choice of method depends on the substrate's sensitivity to the reaction conditions.

  • **Catalytic

Application Notes: (R)- and (S)-3-N-Cbz-Aminopyrrolidine in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)- and (S)-3-N-Cbz-aminopyrrolidine are pivotal chiral building blocks in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry. The pyrrolidine ring is a privileged scaffold, appearing in nearly 20% of FDA-approved drugs that contain a saturated cyclic amine unit.[1][2][3] The presence of a stereocenter at the C-3 position, combined with the versatile and robust benzyloxycarbonyl (Cbz) protecting group on the exocyclic amine, makes these molecules ideal starting materials for the enantioselective synthesis of complex, biologically active compounds.[4][5] The Cbz group offers stability under a range of reaction conditions while allowing for facile removal, typically through catalytic hydrogenolysis.[6][7] These attributes enable chemists to introduce specific stereochemistry into target molecules, which is critical for ensuring efficacy and minimizing off-target effects in drug candidates.[4][8]

Key Applications

The 3-aminopyrrolidine moiety is a core structural motif in numerous pharmacologically active agents, including antibacterials, immunomodulators, and antiproliferative substances.[9] Its application spans the development of drugs for a variety of therapeutic areas.

  • Pharmaceutical Intermediates: Both (R)- and (S)-enantiomers of N-protected 3-aminopyrrolidine are extensively used as intermediates in the synthesis of drugs such as the antibiotic Ceftobiprole and the PI3Kδ inhibitor Leniolisib.[9]

  • Asymmetric Synthesis: These building blocks are instrumental in asymmetric reactions to create more complex chiral structures. For example, Cbz-protected amines can be used in enantioselective intramolecular aza-Michael cyclizations to form substituted pyrrolidines with high enantioselectivity.[1]

  • Scaffold for Drug Discovery: The defined three-dimensional structure of the pyrrolidine ring makes it a desirable scaffold for fragment-based drug discovery, allowing for the strategic exploration of chemical space to identify novel lead compounds.[10]

Quantitative Data from Synthetic Applications

The following table summarizes quantitative data from various synthetic methods utilizing or producing N-protected chiral aminopyrrolidines.

Reaction TypeSubstrate(s)ProductCatalyst/ReagentsYield (%)Enantiomeric/Diastereomeric RatioReference
Photoenzymatic SynthesisPyrrolidineN-Boc-3-aminopyrrolidineAmine Transaminase (ATA)up to 90% (conversion)>99% ee[9]
Asymmetric 'Clip-Cycle'Cbz-protected bis-homoallylic amine, thioacrylate2,2-Dimethyl-pyrrolidine derivativeChiral Phosphoric AcidNot specified96:4 e.r.[1]
Asymmetric AminoborationAcyclic olefin substrate2,3-disubstituted pyrrolidine[CuOTf]₂·benzene, (S,S)-Ph-BPE78%96% ee[11]
N-BenzyloxycarbonylationVarious aminesN-Cbz-protected aminesCbz-Cl, Water98-99%N/A[12]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of (R)-3-N-Cbz-Aminopyrrolidine

This protocol describes a standard procedure for the alkylation of the primary amine of (R)-3-N-Cbz-aminopyrrolidine, a common step in building molecular complexity.

Materials:

  • (R)-3-N-Cbz-aminopyrrolidine (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Methodology:

  • Preparation: To a solution of (R)-3-N-Cbz-aminopyrrolidine (1.0 equiv) in anhydrous acetonitrile, add diisopropylethylamine (2.0 equiv).

  • Reagent Addition: Add the alkyl halide (1.1 equiv) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: Deprotection of N-Cbz Group via Catalytic Hydrogenolysis

This protocol details the most common method for removing the Cbz protecting group to liberate the free amine, which can then be used in subsequent synthetic steps.[6]

Materials:

  • N-Cbz-protected pyrrolidine derivative (1.0 equiv)

  • Palladium on carbon (10% Pd/C, 5-10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas (balloon or Parr shaker)

  • Celite

Methodology:

  • Preparation: Dissolve the N-Cbz-protected amine in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) to the solution.[6]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales or higher pressures, a Parr hydrogenation apparatus should be used.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Work-up and Isolation: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent (MeOH or EtOH).[6]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often pure enough for subsequent steps without further purification.

Visualizations

G cluster_0 Synthetic Pathway using 3-N-Cbz-Aminopyrrolidine A This compound C N-Substituted Intermediate A->C Acylation or Alkylation B Electrophile (R-X) (e.g., Acyl Chloride, Alkyl Halide) B->C E Final Chiral Product C->E Cbz Removal D Deprotection (e.g., H₂, Pd/C) D->E G cluster_1 Workflow for Cbz Deprotection by Hydrogenolysis S1 1. Dissolve Cbz-amine in solvent (e.g., MeOH) S2 2. Add Pd/C catalyst (5-10 wt%) S1->S2 S3 3. Evacuate flask and backfill with H₂ gas S2->S3 S4 4. Stir vigorously at RT Monitor by TLC/LC-MS S3->S4 S5 5. Filter through Celite to remove catalyst S4->S5 S6 6. Concentrate filtrate in vacuo S5->S6 S7 7. Obtain purified deprotected amine S6->S7

References

Application Notes and Protocols for the Use of 3-N-Cbz-aminopyrrolidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-N-Cbz-aminopyrrolidine is a versatile building block for the synthesis of novel peptidomimetics and for introducing conformational constraints into peptide backbones. The pyrrolidine ring system mimics the proline structure, but the placement of the amino group at the 3-position offers unique structural possibilities for modulating the biological activity and pharmacokinetic properties of peptides. The Carboxybenzyl (Cbz) protecting group on the 3-amino position is orthogonal to the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS), allowing for its selective removal and subsequent functionalization.

These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using standard SPPS methodologies and outline its potential applications in drug discovery and development.

Key Applications

The incorporation of a 3-aminopyrrolidine moiety into a peptide sequence can be leveraged for several strategic advantages in peptide design:

  • Scaffold for Peptidomimetics: The 3-amino group can serve as an attachment point for various side chains, creating novel non-proteinogenic amino acid surrogates.

  • Conformational Constraint: The rigid pyrrolidine ring restricts the torsional angles of the peptide backbone, which can lead to peptides with well-defined secondary structures, potentially increasing receptor affinity and selectivity.

  • Modulation of Physicochemical Properties: The introduction of the aminopyrrolidine moiety can alter the polarity and hydrogen bonding capacity of a peptide, influencing its solubility and membrane permeability.

  • Synthesis of Peptide Nucleic Acid (PNA) Analogs: Pyrrolidinyl scaffolds are employed in the synthesis of conformationally constrained PNA analogs, which exhibit enhanced hybridization properties with DNA and RNA.

Data Presentation

The following table summarizes expected quantitative data for the incorporation of a single this compound unit into a model pentapeptide sequence (e.g., Ac-Tyr-Gly-Gly-Phe-X-NH₂, where X is the aminopyrrolidine moiety) using the protocols described below. These values are representative and may vary depending on the sequence and synthesis scale.

ParameterExpected ValueMethod of Analysis
Coupling Efficiency >95%Kaiser Test / Chloranil Test
Crude Peptide Purity 75-85%RP-HPLC (214 nm)
Final Purity (after purification) >98%RP-HPLC (214 nm)
Overall Yield (based on initial resin loading) 15-25%Gravimetric / UV-Vis
Identity Confirmation Expected Mass ± 0.5 DaMass Spectrometry (ESI-MS)

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the manual solid-phase synthesis of a peptide containing a 3-aminopyrrolidine residue on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • DMF (Peptide synthesis grade)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Standard Fmoc-Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat Step 2 and 3 for each subsequent amino acid in the sequence until the residue preceding the 3-aminopyrrolidine insertion point.

  • Coupling of this compound:

    • After Fmoc deprotection of the N-terminal amino group of the growing peptide chain, wash the resin as described in step 2.

    • In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated solution to the resin.

    • Agitate for 2-4 hours at room temperature. Note: As this compound is a secondary amine, the Kaiser test is not suitable for monitoring this coupling. A Chloranil test can be used instead.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of 5% acetic anhydride and 5% DIPEA in DMF for 15 minutes. Then, wash with DMF and DCM.

  • Final Fmoc Deprotection (if applicable): If additional amino acids are to be coupled after the aminopyrrolidine moiety, an Fmoc-protected aminopyrrolidine analogue would be required. If 3-aminopyrrolidine is the N-terminal residue, proceed to Cbz deprotection or cleavage.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally MeOH, then dry under vacuum.

  • Cleavage and Global Deprotection:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

    • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC).

    • Analyze fractions by analytical HPLC and mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: On-Resin Deprotection of the Cbz Group

This protocol describes the selective removal of the Cbz group from the 3-aminopyrrolidine residue while the peptide is still attached to the resin. This allows for subsequent modification of the newly freed amino group.

Materials:

  • Peptide-resin with Cbz-protected 3-aminopyrrolidine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate or Cyclohexene

  • Anhydrous NMP or DMF

  • Argon or Nitrogen gas

Procedure:

  • Resin Preparation: Swell the Cbz-protected peptide-resin in anhydrous NMP or DMF for 30 minutes.

  • Hydrogenolysis Reaction:

    • To the swollen resin, add a solution of ammonium formate (10 eq.) in anhydrous NMP.

    • Carefully add the Pd/C catalyst (0.2 eq. by weight relative to the resin) under an inert atmosphere (Argon or Nitrogen).

    • Agitate the mixture at room temperature for 4-8 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.

  • Catalyst Removal:

    • Filter the reaction mixture through a syringe filter fitted with a cotton plug to remove the Pd/C catalyst.

    • Wash the resin thoroughly with NMP, DCM, and MeOH to remove all traces of the catalyst and reagents.

  • Further Modification or Cleavage: The deprotected 3-amino group on the pyrrolidine ring is now available for further functionalization on-resin, or the peptide can be cleaved from the resin as described in Protocol 1.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Swell Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection AA_Coupling Fmoc-AA Coupling (DIC/Oxyma) Fmoc_Deprotection->AA_Coupling Wash1 Wash (DMF/DCM) AA_Coupling->Wash1 Wash1->Fmoc_Deprotection Repeat for each AA Incorporate_AmPyr Couple 3-N-Cbz- Aminopyrrolidine Wash1->Incorporate_AmPyr Wash2 Wash (DMF/DCM) Incorporate_AmPyr->Wash2 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

SPPS Workflow for Incorporating this compound.

logical_relationship Start This compound Incorp Incorporate into Peptide (Protocol 1) Start->Incorp Peptide_Cbz Peptide with Cbz-protected AmPyr Incorp->Peptide_Cbz Cleave Cleavage from Resin Peptide_Cbz->Cleave Modify On-Resin Cbz Deprotection (Protocol 2) Peptide_Cbz->Modify Final_Amine Final Peptide with Free 3-Amino Group Cleave->Final_Amine Further_Func Further Functionalization Modify->Further_Func Peptide_Modified Peptide with Modified 3-Amino Group Further_Func->Peptide_Modified

Synthetic pathways utilizing this compound.

Application Notes and Protocols for Coupling Reactions of 3-N-Cbz-aminopyrrolidine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1] Specifically, derivatives of 3-aminopyrrolidine are key components in the development of antagonists for chemokine receptors like CCR2, highlighting their therapeutic potential.[2] The synthesis of amides and related compounds from 3-amino-N-benzyloxycarbonyl (Cbz)-pyrrolidine is a fundamental transformation in the elaboration of this versatile building block. The Cbz protecting group provides stability during coupling reactions and can be readily removed in a subsequent step.

This document provides detailed application notes and experimental protocols for the coupling of 3-N-Cbz-aminopyrrolidine with a variety of carboxylic acids. It covers common amide bond formation techniques, including the use of carbodiimide and uronium-based coupling reagents, and offers insights into reaction optimization.

Core Concepts in Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures and results in the loss of a water molecule. In the context of complex molecules, these conditions are often too harsh. Therefore, a variety of coupling reagents have been developed to facilitate this transformation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents include:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize side reactions and racemization, additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma are often used.[3][4]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal side products.[3]

The choice of coupling reagent, solvent, and base can significantly impact the yield and purity of the final product and is often substrate-dependent.[5]

Experimental Protocols

The following protocols provide general procedures for the coupling of this compound with carboxylic acids using common coupling reagents.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used and cost-effective method for amide bond formation.

Reaction Scheme:

G cluster_reagents Reaction Conditions struct1 This compound plus1 + struct1->plus1 struct2 Carboxylic Acid (R-COOH) arrow struct2->arrow plus1->struct2 reagents EDC, HOBt Base (e.g., DIPEA) Solvent (e.g., DMF) product N-(1-Cbz-pyrrolidin-3-yl)amide arrow->product reagents_node EDC, HOBt, Base, Solvent

Fig. 1: EDC/HOBt Coupling Workflow

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes or Heptane

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (or DCM) are added EDC (1.2 eq) and HOBt (1.2 eq).

  • The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • This compound (1.0 eq) and DIPEA (2.0 eq) are added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often leading to faster reaction times and higher yields, particularly for sterically hindered substrates.

Reaction Scheme:

G cluster_reagents Reaction Conditions struct1 This compound plus1 + struct1->plus1 struct2 Carboxylic Acid (R-COOH) arrow struct2->arrow plus1->struct2 reagents HATU Base (e.g., DIPEA) Solvent (e.g., DMF) product N-(1-Cbz-pyrrolidin-3-yl)amide arrow->product reagents_node HATU, Base, Solvent G start Start: Couple this compound with a carboxylic acid sterics Are substrates sterically hindered? start->sterics scale Is the reaction on a large scale? sterics->scale No hatup Use HATU protocol sterics->hatup Yes scale->hatup No (efficiency is key) edcp Use EDC/HOBt protocol scale->edcp Yes (cost-effective) optimize Optimize reaction conditions (solvent, base, temperature) hatup->optimize edcp->optimize end End: Purified amide optimize->end

References

Application Note: Large-Scale Synthesis of Enantiomerically Pure (S)-3-N-Cbz-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the large-scale synthesis of enantiomerically pure (S)-3-N-(Carboxybenzyl)aminopyrrolidine, a critical chiral building block in the development of various pharmaceutical agents. The described methodology follows a robust and scalable multi-step synthesis commencing from the readily available and inexpensive starting material, trans-4-hydroxy-L-proline. This process involves a sequence of decarboxylation, N-protection, hydroxyl activation, azide substitution with stereochemical inversion, and subsequent reduction, culminating in the desired Cbz-protected aminopyrrolidine. This protocol is designed to be reproducible and scalable for drug development and manufacturing purposes.

Introduction

Chiral pyrrolidine scaffolds are prevalent in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Specifically, enantiomerically pure 3-aminopyrrolidine and its derivatives serve as essential intermediates in the synthesis of various therapeutic agents, including antagonists for chemokine receptors.[3] The Cbz (Carboxybenzyl) protecting group is frequently employed for the amine functionality due to its stability under various reaction conditions and its facile removal via hydrogenation. Therefore, a reliable and scalable synthesis of enantiomerically pure 3-N-Cbz-aminopyrrolidine is of significant interest to the pharmaceutical industry.

This document outlines a validated synthetic route for producing (S)-3-N-Cbz-aminopyrrolidine, adapted from established chemical literature, providing detailed experimental procedures, quantitative data, and process visualizations to aid in successful implementation.

Synthetic Strategy

The overall synthetic pathway for (S)-3-N-Cbz-aminopyrrolidine starting from trans-4-hydroxy-L-proline is depicted below. The key steps involve:

  • Decarboxylation of trans-4-hydroxy-L-proline to yield (R)-3-hydroxypyrrolidine.

  • N-Boc Protection of the resulting pyrrolidine.

  • Sulfonylation of the hydroxyl group to create a good leaving group.

  • Azide Substitution via an SN2 reaction, which proceeds with inversion of stereochemistry to yield the (S)-azide.

  • Reduction of the azide to the corresponding amine.

  • N-Cbz Protection of the primary amine.

  • Deprotection of the N-Boc group to yield the final product.

A detailed workflow of this synthetic route is illustrated in the following diagram.

G start trans-4-hydroxy-L-proline step1 Decarboxylation start->step1 intermediate1 (R)-3-hydroxypyrrolidine step1->intermediate1 step2 N-Boc Protection intermediate1->step2 intermediate2 (R)-N-Boc-3-hydroxypyrrolidine step2->intermediate2 step3 Sulfonylation intermediate2->step3 intermediate3 (R)-N-Boc-3-(mesyloxy)pyrrolidine step3->intermediate3 step4 Azide Substitution (SN2) intermediate3->step4 intermediate4 (S)-N-Boc-3-azidopyrrolidine step4->intermediate4 step5 Azide Reduction intermediate4->step5 intermediate5 (S)-N-Boc-3-aminopyrrolidine step5->intermediate5 step6 N-Cbz Protection intermediate5->step6 intermediate6 (S)-N-Boc-N'-Cbz-3-aminopyrrolidine step6->intermediate6 step7 N-Boc Deprotection intermediate6->step7 end_product (S)-3-N-Cbz-aminopyrrolidine step7->end_product

Caption: Synthetic workflow for (S)-3-N-Cbz-aminopyrrolidine.

Experimental Protocols

Materials and Methods

All reagents were of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (200-300 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

Synthesis of (R)-3-hydroxypyrrolidine (Intermediate 1)

A solution of trans-4-hydroxy-L-proline in a high-boiling point solvent (e.g., diphenyl ether) is heated to 140-160°C.[4] The reaction is monitored for the cessation of CO2 evolution. Upon completion, the reaction mixture is cooled, and the product is isolated by vacuum distillation or extraction.

Synthesis of (R)-N-Boc-3-hydroxypyrrolidine (Intermediate 2)

To a cooled solution (0-10°C) of (R)-3-hydroxypyrrolidine in dichloromethane, triethylamine is added, followed by the slow addition of di-tert-butyl dicarbonate (Boc)2O.[4] The reaction mixture is stirred at room temperature until completion. The solvent is evaporated, and the crude product is purified by column chromatography.

Synthesis of (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine (Intermediate 3)

The N-Boc protected alcohol is dissolved in dichloromethane and cooled to 0°C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.[4] The reaction is stirred at 0°C and then allowed to warm to room temperature. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the mesylated product.

Synthesis of (S)-N-Boc-3-azidopyrrolidine (Intermediate 4)

The mesylated intermediate is dissolved in a suitable solvent such as dimethylformamide (DMF), and sodium azide is added.[4] The reaction mixture is heated to 70-85°C and stirred until the reaction is complete (monitored by TLC).[4] After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the azide derivative. This step proceeds with an inversion of configuration at the stereocenter.

Synthesis of (S)-N-Boc-3-aminopyrrolidine (Intermediate 5)

The azide intermediate is dissolved in a solvent like tetrahydrofuran (THF) or methanol. A reducing agent such as triphenylphosphine followed by water, or catalytic hydrogenation (e.g., H2, Pd/C) is used to reduce the azide to the primary amine.[4] The product is isolated after removal of the catalyst and solvent.

Synthesis of (S)-N-Boc-N'-Cbz-3-aminopyrrolidine (Intermediate 6)

The resulting amine is dissolved in dichloromethane and cooled to 0°C. A base (e.g., triethylamine) is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl). The reaction is stirred at room temperature until completion. The product is isolated by extraction and purified by chromatography.

Synthesis of (S)-3-N-Cbz-aminopyrrolidine (Final Product)

The N-Boc, N'-Cbz protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to remove the Boc protecting group. The reaction is typically carried out at room temperature. After completion, the solvent and excess acid are removed under reduced pressure, and the final product is isolated as a salt or neutralized to obtain the free base.

Quantitative Data Summary

Step No.Intermediate/ProductStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)Purity/ee (%)
1(R)-3-hydroxypyrrolidinetrans-4-hydroxy-L-proline-Diphenyl ether140-16075-85>99
2(R)-N-Boc-3-hydroxypyrrolidine(R)-3-hydroxypyrrolidine(Boc)2O, TriethylamineDichloromethane0-2590-95>99
3(R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine(R)-N-Boc-3-hydroxypyrrolidineMsCl, TriethylamineDichloromethane0-2595-98>99
4(S)-N-Boc-3-azidopyrrolidine(R)-N-Boc-3-(methylsulfonyloxy)pyrrolidineNaN3DMF70-8585-92>99
5(S)-N-Boc-3-aminopyrrolidine(S)-N-Boc-3-azidopyrrolidineH2, Pd/C or PPh3/H2OMethanol/THF2590-97>99
6(S)-N-Boc-N'-Cbz-3-aminopyrrolidine(S)-N-Boc-3-aminopyrrolidineCbz-Cl, TriethylamineDichloromethane0-2588-94>99
7(S)-3-N-Cbz-aminopyrrolidine(S)-N-Boc-N'-Cbz-3-aminopyrrolidineTFA or HClDichloromethane2592-98>99

Signaling Pathways and Logical Relationships

The stereochemical control in this synthesis is a critical aspect, primarily governed by the SN2 reaction in Step 4. The following diagram illustrates this key stereochemical inversion.

G reactant (R)-N-Boc-3-(mesyloxy)pyrrolidine (R-configuration) transition SN2 Reaction (Nucleophilic attack by N3-) reactant->transition Inversion of Stereochemistry product (S)-N-Boc-3-azidopyrrolidine (S-configuration) transition->product

Caption: Stereochemical inversion during the SN2 reaction.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of enantiomerically pure (S)-3-N-Cbz-aminopyrrolidine. By utilizing a readily available chiral starting material and a series of well-established chemical transformations, this process ensures high yields and excellent enantiomeric purity, making it highly suitable for applications in pharmaceutical research and development. The clear, step-by-step instructions and tabulated data facilitate the straightforward implementation of this synthetic route on a laboratory or industrial scale.

References

Application Notes and Protocols for the Asymmetric Synthesis of Pyrrolidine Derivatives Using 3-N-Cbz-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the asymmetric synthesis of chiral pyrrolidine derivatives utilizing 3-N-Cbz-aminopyrrolidine as a versatile chiral building block. This document outlines a key synthetic strategy involving the preparation of a C₂-symmetric chiral bis(oxazoline) ligand and its application in asymmetric catalysis. Detailed experimental protocols and summarized quantitative data are presented to facilitate the development of novel chiral catalysts and enantiomerically enriched compounds.

Introduction

The pyrrolidine scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts. The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity and catalytic efficiency, making asymmetric synthesis a cornerstone of modern organic chemistry. This compound is a valuable chiral precursor, offering a platform for the synthesis of a diverse range of functionalized pyrrolidine derivatives. Its protected amino group at the 3-position allows for selective transformations at other positions of the pyrrolidine ring, making it an ideal starting material for the construction of sophisticated chiral ligands and organocatalysts.

Key Synthetic Strategy: Synthesis of Chiral Bis(oxazoline) Ligands

One of the powerful applications of this compound is in the synthesis of chiral ligands for asymmetric catalysis. Bis(oxazoline) (BOX) ligands are a prominent class of C₂-symmetric ligands that have demonstrated exceptional performance in a wide range of metal-catalyzed enantioselective reactions. The synthesis of a BOX ligand from this compound involves the transformation of the aminopyrrolidine into a chiral amino alcohol, which is then coupled with a dicarboxylic acid derivative to form the bis(oxazoline) structure.

The general workflow for the synthesis of a chiral pyrrolidine-based bis(oxazoline) ligand starting from this compound is depicted below. This involves the conversion of the protected amine to a chiral diamine, which can then be used to construct the ligand scaffold.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Ligand Synthesis cluster_application Application start This compound node1 Chiral Diamine Intermediate start->node1 Deprotection & Functionalization node2 Coupling with Dicarbonyl node1->node2 Reaction with e.g., Malononitrile node3 Cyclization node2->node3 ligand Chiral Bis(oxazoline) Ligand node3->ligand application Asymmetric Catalysis (e.g., Michael Addition) ligand->application Complexation with Metal Precursor

Caption: General workflow for the synthesis of a chiral bis(oxazoline) ligand from this compound and its application in asymmetric catalysis.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Pyrrolidine-Based Bis(oxazoline) Ligand

This protocol describes a general procedure for the synthesis of a chiral bis(oxazoline) ligand derived from a chiral amino alcohol, which can be synthesized from this compound. The synthesis of chiral bis(oxazoline) ligands often starts from chiral amino alcohols.

Materials:

  • Chiral amino alcohol (derived from this compound) (2.1 equiv)

  • Diethyl malonimidate dihydrochloride (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Ethanol

  • Sodium sulfate, anhydrous

Procedure:

  • To an oven-dried three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the chiral amino alcohol (2.1 equiv), diethyl malonimidate dihydrochloride (1.0 equiv), and anhydrous dichloromethane.

  • Heat the reaction mixture to 45 °C under a nitrogen atmosphere and stir for 18 hours. Monitor the reaction progress by ¹H NMR.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel.

  • Wash the organic layer with water. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the pure bis(oxazoline) ligand.

Protocol 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins using a Pyrrolidine-Based Organocatalyst

This protocol outlines a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin, a key carbon-carbon bond-forming reaction, using a chiral pyrrolidine-based organocatalyst. While the specific catalyst is not directly synthesized from this compound in the provided search results, this protocol illustrates the application of such catalysts. A catalyst derived from this compound could be employed in a similar fashion.

Materials:

  • trans-β-Nitrostyrene (1.0 equiv)

  • 3-Phenylpropionaldehyde (1.5 equiv)

  • Chiral pyrrolidine-based organocatalyst (10 mol%)

  • Methylcyclohexane (solvent)

Procedure:

  • To a reaction vial, add the chiral pyrrolidine-based organocatalyst (10 mol%).

  • Add methylcyclohexane as the solvent.

  • Add trans-β-nitrostyrene (1.0 equiv) to the solution.

  • Cool the reaction mixture to 0 °C.

  • Add 3-phenylpropionaldehyde (1.5 equiv) to the cooled mixture.

  • Stir the reaction at 0 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Michael adduct.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC analysis.[1][2]

Data Presentation

The following tables summarize representative data for the synthesis of chiral bis(oxazoline) ligands and their application in asymmetric catalysis, demonstrating the potential of pyrrolidine-based chiral auxiliaries.

Table 1: Synthesis of a Chiral Bis(oxazoline) Ligand

ProductStarting Amino AlcoholYield (%)
Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane(1R,2S)-(+)-cis-1-amino-2-indanol70

Data adapted from a representative synthesis of a bis(oxazoline) ligand.[1]

Table 2: Asymmetric Michael Addition using a Pyrrolidine-Based Organocatalyst [1][2]

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (syn:anti)ee (syn) (%)
OC4 (10)Methylcyclohexane0248792:885
OC1 (10)CH₂Cl₂rt79978:2268
OC2 (10)CH₂Cl₂rt79570:3068
OC3 (10)CH₂Cl₂rt79975:2569

OC1-OC4 represent different pyrrolidine-based organocatalysts. Data is representative of the performance of such catalysts in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.[1][2]

Signaling Pathways and Logical Relationships

The catalytic cycle of an organocatalyzed asymmetric Michael addition typically involves the formation of a key enamine intermediate between the chiral secondary amine of the catalyst and the aldehyde. This enamine then attacks the nitroolefin in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst.

Catalytic_Cycle catalyst Chiral Pyrrolidine Organocatalyst (R₂NH) enamine Enamine Intermediate catalyst->enamine + Aldehyde - H₂O aldehyde Aldehyde (R'-CHO) aldehyde->enamine product_imine Iminium Intermediate enamine->product_imine + Nitroolefin nitroolefin Nitroolefin (R''-CH=CH-NO₂) nitroolefin->product_imine product Michael Adduct product_imine->product + H₂O product->catalyst - Product (Regeneration) water H₂O water->product

References

Application Notes & Protocols: Reactions of 3-N-Cbz-aminopyrrolidine with Electrophilic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-N-Cbz-aminopyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery. The pyrrolidine motif is prevalent in numerous FDA-approved drugs, highlighting its significance as a privileged structure.[1] The presence of a secondary amine within the pyrrolidine ring and a protected primary amine at the 3-position allows for selective functionalization. The carboxybenzyl (Cbz or Z) protecting group on the 3-amino substituent is stable under a range of conditions, enabling the pyrrolidine nitrogen to react selectively with various electrophiles.[2][3] This document provides detailed protocols for key reactions of this compound—specifically N-alkylation, N-acylation, and reductive amination—which are fundamental transformations for generating diverse compound libraries for drug development.[4][5]

N-Alkylation of this compound

N-alkylation introduces alkyl substituents onto the pyrrolidine nitrogen. This reaction is typically achieved by reacting the secondary amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. While direct alkylation can sometimes lead to over-alkylation, for secondary amines it is a more controlled process.[6][7]

General Reaction Scheme: N-Alkylation

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Product_Node 1-Alkyl-3-N-Cbz- aminopyrrolidine This compound->Product_Node + Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product_Node Base Base (e.g., K2CO3, Et3N) Base->Product_Node Solvent Solvent (e.g., ACN, DMF) Solvent->Product_Node

Caption: General scheme for N-alkylation of this compound.

Experimental Protocol: N-Alkylation with Benzyl Bromide

Materials:

  • (R)- or (S)-3-N-Cbz-aminopyrrolidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (10 mL per 10 mmol of amine).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.

Data Presentation: N-Alkylation Results
Electrophile (R-X)ProductTypical Yield (%)Purity (%) (by LC-MS)
Benzyl bromide1-Benzyl-3-N-Cbz-aminopyrrolidine85-95>98
Ethyl iodide1-Ethyl-3-N-Cbz-aminopyrrolidine80-90>97
Propargyl bromide1-Propargyl-3-N-Cbz-aminopyrrolidine75-85>95
Allyl bromide1-Allyl-3-N-Cbz-aminopyrrolidine82-92>97

N-Acylation of this compound

N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acid chloride or anhydride, to form an amide bond.[8][9] This reaction is typically rapid and high-yielding, performed in the presence of a non-nucleophilic base to scavenge the HCl generated when using acid chlorides.[10]

General Reaction Scheme: N-Acylation

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Product_Node 1-Acyl-3-N-Cbz- aminopyrrolidine This compound->Product_Node + Acid_Chloride Acid Chloride (RCOCl) Acid_Chloride->Product_Node Base Base (e.g., Et3N, DIPEA) Base->Product_Node Solvent Solvent (e.g., DCM, THF) Solvent->Product_Node

Caption: General scheme for N-acylation of this compound.

Experimental Protocol: N-Acylation with Acetyl Chloride

Materials:

  • (R)- or (S)-3-N-Cbz-aminopyrrolidine

  • Acetyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Add this compound (1.0 eq) and anhydrous DCM (10 mL per 5 mmol of amine) to a dry round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add acetyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product is often pure enough for subsequent steps, but can be purified by silica gel chromatography if necessary.

Data Presentation: N-Acylation Results
Acylating Agent (RCOCl)ProductTypical Yield (%)Purity (%) (by LC-MS)
Acetyl chloride1-Acetyl-3-N-Cbz-aminopyrrolidine95-99>99
Benzoyl chloride1-Benzoyl-3-N-Cbz-aminopyrrolidine92-98>98
Cyclopropanecarbonyl chloride1-(Cyclopropanecarbonyl)-3-N-Cbz-aminopyrrolidine90-97>98
Isobutyryl chloride1-Isobutyryl-3-N-Cbz-aminopyrrolidine93-99>99

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing the synthesis of secondary and tertiary amines from aldehydes or ketones.[6] For a secondary amine like this compound, reaction with a carbonyl compound forms an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the tertiary amine product.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its selectivity for iminium ions over carbonyls.[12][13][14]

Experimental Workflow: Reductive Amination

G start Dissolve this compound and carbonyl compound in solvent (DCE) add_acid Add acetic acid (optional catalyst) start->add_acid iminium Stir for 30-60 min (Iminium ion formation) add_acid->iminium add_reductant Add NaBH(OAc)3 portion-wise iminium->add_reductant react Stir at room temperature (2-24 hours) add_reductant->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Quench with saturated NaHCO3 monitor->quench Reaction complete extract Extract with organic solvent (DCM/EtOAc) quench->extract purify Dry, concentrate, and purify (Column Chromatography) extract->purify end Characterize final product purify->end

Caption: Step-by-step workflow for a typical reductive amination protocol.

Experimental Protocol: Reductive Amination with Cyclohexanone

Materials:

  • (R)- or (S)-3-N-Cbz-aminopyrrolidine

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in anhydrous 1,2-dichloroethane (15 mL per 5 mmol of amine).

  • (Optional) If reacting with a ketone, add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction's progress by LC-MS.[2]

  • Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product via silica gel column chromatography to obtain the desired tertiary amine.

Data Presentation: Reductive Amination Results
Carbonyl CompoundProductTypical Yield (%)Purity (%) (by LC-MS)
Formaldehyde (as paraformaldehyde)1-Methyl-3-N-Cbz-aminopyrrolidine88-96>98
Acetone1-Isopropyl-3-N-Cbz-aminopyrrolidine85-94>98
Cyclohexanone1-Cyclohexyl-3-N-Cbz-aminopyrrolidine90-97>99
Benzaldehyde1-Benzyl-3-N-Cbz-aminopyrrolidine87-95>97

The secondary amine of this compound provides a versatile handle for derivatization through reactions with various electrophiles. N-alkylation, N-acylation, and reductive amination are robust and high-yielding methods to generate a wide array of substituted pyrrolidine analogs. The protocols and data presented herein serve as a guide for researchers in drug discovery to synthesize novel molecules based on this valuable scaffold, facilitating the exploration of new chemical space for therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Cbz Protection of Aminopyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Cbz (benzyloxycarbonyl) protection of aminopyrrolidines. Our aim is to help you overcome common challenges and minimize side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Cbz protection of aminopyrrolidines?

A1: The most frequently encountered side reactions include:

  • Di-Cbz Protection: Formation of a di-protected primary amine where two Cbz groups attach to the same nitrogen atom.

  • N-Benzylation: Alkylation of the pyrrolidine nitrogen or the newly protected amine with a benzyl group, which can arise from impurities in the benzyl chloroformate or side reactions during deprotection under certain conditions.[1]

  • Racemization: Loss of stereochemical integrity at a chiral center in the aminopyrrolidine, particularly when using strong bases or elevated temperatures.[2]

  • Hydrolysis of Benzyl Chloroformate: Reaction of the Cbz-Cl reagent with water, leading to the formation of benzyl alcohol and carbon dioxide.[3][4] This reduces the amount of reagent available for the protection reaction.

Q2: How can I minimize the di-protection of a primary aminopyrrolidine?

A2: To minimize the formation of the di-Cbz byproduct, consider the following strategies:

  • Control Stoichiometry: Use a slight excess (typically 1.05-1.2 equivalents) of benzyl chloroformate. A large excess can significantly promote di-protection.[4]

  • Slow Reagent Addition: Add the benzyl chloroformate slowly to the reaction mixture, especially at low temperatures (e.g., 0 °C), to maintain a low concentration of the electrophile.[4]

  • Choice of Base: Employ a weaker base, such as sodium bicarbonate, rather than strong bases like sodium hydroxide. Weaker bases are less likely to deprotonate the initially formed mono-Cbz-protected amine, which is a prerequisite for the second Cbz addition.[4]

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to decrease the rate of the second protection reaction, which generally has a higher activation energy.[4]

Q3: What causes N-benzylation, and how can it be prevented?

A3: N-benzylation can occur due to the presence of benzyl chloride as an impurity in the benzyl chloroformate reagent. It can also be a side product during catalytic hydrogenation for Cbz deprotection if the hydrogen source is insufficient. To prevent N-benzylation during the protection step, use high-purity benzyl chloroformate. If N-benzylation is observed during deprotection, ensure an adequate hydrogen source and consider optimizing catalyst loading and reaction time.

Q4: How can I prevent racemization of my chiral aminopyrrolidine?

A4: Racemization can be a concern, especially for chiral aminopyrrolidines. To mitigate this:

  • Avoid Strong Bases: Use milder bases like sodium bicarbonate or sodium carbonate.[4]

  • Maintain Low Temperatures: Keep the reaction temperature low (e.g., 0 °C to room temperature).[5]

  • Control pH: For amino acids, maintaining the pH between 8 and 10 is crucial. A pH that is too high can lead to racemization.[6]

  • Limit Reaction Time: Avoid unnecessarily long reaction times, as prolonged exposure to basic conditions can increase the risk of racemization.[5]

Q5: My reaction yield is low, and I suspect hydrolysis of benzyl chloroformate. What should I do?

A5: Benzyl chloroformate is sensitive to moisture.[3] To minimize hydrolysis:

  • Use Anhydrous Conditions: Employ anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Proper Reagent Handling: Use fresh, high-quality benzyl chloroformate. Older reagents may have already undergone partial hydrolysis.

  • Biphasic Systems: Running the reaction in a biphasic system (e.g., THF/water or dioxane/water) with a base like sodium bicarbonate can be effective. The amine reacts in the aqueous phase, while the bulk of the Cbz-Cl remains in the organic phase, minimizing contact with water.

Troubleshooting Guide

Issue Potential Cause Troubleshooting & Optimization
Formation of Di-Cbz Byproduct Excess benzyl chloroformate.Carefully control the stoichiometry of benzyl chloroformate (1.05-1.2 equivalents).[4]
Strong base.Use a milder base like sodium bicarbonate instead of sodium hydroxide or triethylamine.[4]
High reaction temperature.Perform the reaction at a lower temperature (e.g., 0 °C).[4]
Presence of N-Benzyl Impurity Impure benzyl chloroformate.Use high-purity, freshly opened benzyl chloroformate.
Side reaction during deprotection.Ensure an adequate hydrogen source during catalytic hydrogenation.
Racemization of Chiral Center Use of a strong base.Switch to a weaker base such as sodium bicarbonate.[5]
Elevated reaction temperature.Maintain the reaction at a low temperature (e.g., 0 °C).[5]
Prolonged reaction time.Monitor the reaction by TLC or LC-MS and work it up as soon as it is complete.[5]
Low Yield of Protected Product Hydrolysis of benzyl chloroformate.Use anhydrous solvents and perform the reaction under an inert atmosphere.[4]
Poor solubility of the starting aminopyrrolidine.Choose a suitable solvent system. A mixture of THF and water is often effective.[4] For zwitterionic aminopyrrolidines, ensure they are fully dissolved as their corresponding salt before adding Cbz-Cl.[4]
Protonation of the starting amine.Ensure at least two equivalents of a suitable base are used to neutralize the generated HCl.[4]

Experimental Protocols

Protocol 1: Mono-Cbz Protection of (R)-3-Aminopyrrolidine

This protocol is adapted from a general procedure for the N-Cbz protection of amines and is optimized to minimize di-protection.[7]

Materials:

  • (R)-3-Aminopyrrolidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-3-aminopyrrolidine (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution while stirring vigorously.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to yield (R)-1-Cbz-3-aminopyrrolidine.

Visualizing Reaction Pathways

Cbz Protection of an Aminopyrrolidine

Cbz_Protection Aminopyrrolidine Aminopyrrolidine Intermediate Tetrahedral Intermediate Aminopyrrolidine->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Base Base (e.g., NaHCO3) Salt Base-HCl Salt Base->Salt MonoCbz Mono-Cbz Protected Aminopyrrolidine Intermediate->MonoCbz - Cl- HCl HCl Intermediate->HCl DiCbz Di-Cbz Byproduct MonoCbz->DiCbz + Cbz-Cl, Base (Side Reaction) HCl->Salt

Caption: Cbz protection of an aminopyrrolidine and the potential di-protection side reaction.

Troubleshooting Logic for Cbz Protection

Troubleshooting_Logic Start Start Cbz Protection CheckTLC Analyze Reaction by TLC/LC-MS Start->CheckTLC Complete Reaction Complete (Desired Product) CheckTLC->Complete Clean Incomplete Incomplete Reaction CheckTLC->Incomplete Low Conversion SideProducts Side Products Observed CheckTLC->SideProducts Impure OptimizeConditions Optimize Conditions: - Check Reagent Quality - Adjust Stoichiometry - Lower Temperature - Change Base Incomplete->OptimizeConditions DiCbz Di-Cbz Product? SideProducts->DiCbz OptimizeConditions->Start NBenzyl N-Benzyl Product? DiCbz->NBenzyl No AdjustStoichiometry Reduce Cbz-Cl eq. Slow Addition DiCbz->AdjustStoichiometry Yes Racemization Racemization? NBenzyl->Racemization No CheckCbzClPurity Use High-Purity Cbz-Cl NBenzyl->CheckCbzClPurity Yes UseMilderBase Use Milder Base Lower Temperature Racemization->UseMilderBase Yes AdjustStoichiometry->Start CheckCbzClPurity->Start UseMilderBase->Start

Caption: A logical workflow for troubleshooting common issues in Cbz protection reactions.

References

Technical Support Center: Purification of Crude 3-N-Cbz-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-N-Cbz-aminopyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective purification techniques for this compound are silica gel column chromatography and aqueous workup/extraction. Recrystallization can also be employed, particularly if the crude product is a solid and a suitable solvent system can be identified.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities can include:

  • Unreacted starting materials: Such as 3-aminopyrrolidine.

  • Reagents from the Cbz-protection step: Including residual benzyl chloroformate (Cbz-Cl) and the base used (e.g., triethylamine, sodium bicarbonate).

  • Byproducts of the Cbz-protection reaction: This can include benzyl alcohol (from the hydrolysis of Cbz-Cl) and potentially di-Cbz-protected pyrrolidine, where both the primary amine at the 3-position and the secondary amine of the pyrrolidine ring are protected.

  • Solvents used in the reaction and workup.

Q3: How can I effectively monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[1] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes or methanol in dichloromethane, should be used to achieve good separation between the desired product and impurities. Staining with potassium permanganate (KMnO₄) or ninhydrin can help visualize the spots.

Troubleshooting Guide

Problem 1: The purified product is an oil, but it is expected to be a solid.
  • Possible Cause 1: Residual Solvent: The presence of residual solvent from the column chromatography or extraction can prevent the product from solidifying.

    • Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove all volatile solvents.

  • Possible Cause 2: Presence of Impurities: Impurities can act as a eutectic mixture, lowering the melting point and causing the product to remain an oil.

    • Solution 1: Re-purification: If significant impurities are detected by TLC or NMR, re-purification by column chromatography may be necessary.

    • Solution 2: Recrystallization: Attempt to recrystallize the oily product from a suitable solvent system. Common solvent systems for recrystallization of organic compounds include heptanes/ethyl acetate, methanol/water, and acetone/water.[2]

    • Solution 3: Trituration: If recrystallization is challenging, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization and remove non-polar impurities.

Problem 2: Difficulty in separating the product from a close-running impurity on TLC/column chromatography.
  • Possible Cause: Similar Polarity of Product and Impurity: The impurity may have a polarity very similar to this compound, making separation by standard chromatography challenging.

    • Solution 1: Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A less polar solvent system may improve separation. Using a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) can enhance resolution.

    • Solution 2: Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.

    • Solution 3: Three-Component Solvent System: For particularly difficult separations, a three-component solvent system (e.g., dichloromethane/methanol/ammonium hydroxide for basic compounds) can sometimes provide better resolution.[3]

Problem 3: Low yield after purification.
  • Possible Cause 1: Product Loss During Extraction: The product may have some solubility in the aqueous phase, leading to loss during the extraction process.

    • Solution: Perform multiple extractions (e.g., 3-4 times) with the organic solvent to ensure complete recovery of the product from the aqueous layer. Back-extraction of the combined aqueous layers can also help recover any dissolved product.

  • Possible Cause 2: Product Streaking or Irreversible Adsorption on Silica Gel: Amines can sometimes interact strongly with the acidic silica gel, leading to streaking on the column and poor recovery.

    • Solution: Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (e.g., 0.5-1%), to the eluent. This will neutralize the acidic sites on the silica and improve the elution of the basic product.

  • Possible Cause 3: Hydrolysis of the Cbz group: Although generally stable, the Cbz group can be sensitive to harsh acidic or basic conditions, which might be encountered during workup.

    • Solution: Use mild bases like sodium bicarbonate for neutralization and avoid prolonged exposure to strong acids or bases.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of this compound

Solvent System ComponentsTypical Ratio (v/v)PolarityNotes
Ethyl Acetate / Hexanes10:90 to 70:30Low to MediumA standard system providing good separation for many compounds of intermediate polarity.
Dichloromethane / Methanol99:1 to 90:10Medium to HighSuitable for more polar compounds. A small amount of methanol significantly increases the eluent's polarity.
Dichloromethane / Methanol / Ammonium Hydroxide95:4.5:0.5Medium to HighThe addition of a base like ammonium hydroxide can improve the peak shape and recovery of amines.

Table 2: Example TLC Data for Crude this compound Purification

Solvent System: 50% Ethyl Acetate in Hexanes

SpotRf Value (approx.)Possible IdentityVisualization
10.85Non-polar byproduct/impurityUV active
20.50This compound UV active, KMnO₄ active
30.20Benzyl AlcoholUV active, KMnO₄ active
4BaselineHighly polar impurity (e.g., unreacted 3-aminopyrrolidine)KMnO₄ active, Ninhydrin active

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Aqueous Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acid Wash: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl or 5% citric acid solution) to remove any unreacted basic starting materials or basic byproducts.

  • Base Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the majority of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified product, which can then be further purified by column chromatography or recrystallization if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Crude Reaction Mixture (this compound + Impurities) workup Aqueous Workup (Acid/Base Washes) synthesis->workup Dissolve in EtOAc drying Drying (Na2SO4) workup->drying Separate Layers concentration1 Concentration drying->concentration1 Filter chromatography Silica Gel Column Chromatography concentration1->chromatography Crude Product concentration2 Final Concentration & Drying chromatography->concentration2 Collect Pure Fractions pure_product Pure 3-N-Cbz- aminopyrrolidine concentration2->pure_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Purification Issue oily_product Product is an oil? start->oily_product low_yield Low yield? oily_product->low_yield No residual_solvent Check for residual solvent (Dry under high vacuum) oily_product->residual_solvent Yes poor_separation Poor separation? low_yield->poor_separation No check_extraction Optimize extraction (multiple extractions) low_yield->check_extraction Yes optimize_eluent Optimize eluent system (gradient, different solvents) poor_separation->optimize_eluent Yes recrystallize Attempt recrystallization or trituration residual_solvent->recrystallize repurify_chrom Re-purify by column chromatography recrystallize->repurify_chrom add_base_to_eluent Add Et3N to eluent for column chromatography check_extraction->add_base_to_eluent mild_conditions Use mild workup conditions add_base_to_eluent->mild_conditions change_stationary_phase Change stationary phase (e.g., Alumina) optimize_eluent->change_stationary_phase

Caption: A troubleshooting decision tree for common issues in this compound purification.

References

Navigating Cbz Deprotection of 3-Aminopyrrolidine Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the removal of the carbamoylbenzyl (Cbz) protecting group is a critical step in the synthesis of 3-aminopyrrolidine derivatives. However, this process can be fraught with challenges, leading to incomplete reactions and the formation of impurities. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Cbz deprotection of these valuable scaffolds.

Troubleshooting Guides

This section provides solutions to common problems observed during the Cbz deprotection of 3-aminopyrrolidine derivatives.

Issue 1: Incomplete or Slow Catalytic Hydrogenolysis

Question: My Cbz deprotection of a 3-aminopyrrolidine derivative using catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or fails to go to completion. What are the potential causes and how can I resolve this?

Answer: Incomplete or slow catalytic hydrogenolysis is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.

Troubleshooting Workflow for Incomplete Catalytic Hydrogenolysis

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions incomplete_reaction Incomplete/Slow Hydrogenolysis catalyst_poisoning Catalyst Poisoning (e.g., sulfur compounds) incomplete_reaction->catalyst_poisoning poor_catalyst Poor Catalyst Activity incomplete_reaction->poor_catalyst insufficient_h2 Insufficient Hydrogen Pressure/Delivery incomplete_reaction->insufficient_h2 poor_mixing Inadequate Mixing incomplete_reaction->poor_mixing purify_substrate Purify Starting Material catalyst_poisoning->purify_substrate alt_method Consider Alternative Deprotection Method catalyst_poisoning->alt_method fresh_catalyst Use Fresh/Higher Loading of Catalyst poor_catalyst->fresh_catalyst increase_pressure Increase H₂ Pressure insufficient_h2->increase_pressure improve_agitation Improve Agitation poor_mixing->improve_agitation

Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Quantitative Impact of Troubleshooting on Catalytic Hydrogenolysis

The following table provides illustrative examples of how adjusting reaction parameters can overcome incomplete deprotection. The yields presented are representative and may vary depending on the specific substrate.

ParameterProblem ConditionIllustrative YieldTroubleshooting ActionIllustrative Yield
Catalyst Loading 5 mol% 10% Pd/C< 50%Increase to 10-20 mol% 10% Pd/C> 90%
Hydrogen Pressure 1 atm (balloon)~ 60%Increase to 50 psi> 95%
Catalyst Quality Old/partially deactivated Pd/C< 40%Use a fresh batch of high-quality Pd/C> 95%
Purity of Starting Material Contains sulfur impurities< 20%Purify starting material by chromatography> 90%
Issue 2: Side Reactions with Acidic Deprotection

Question: I am attempting to deprotect a Cbz-protected 3-aminopyrrolidine derivative using HBr in acetic acid, but I am observing the formation of an N-acetylated byproduct. How can I avoid this?

Answer: N-acetylation is a known side reaction when using acetic acid as a solvent for Cbz deprotection, especially with primary and secondary amines like the 3-aminopyrrolidine core. The free amine, once formed, can react with the acetic acid solvent.

Logical Flow for Avoiding N-Acetylation Side Reaction

cluster_problem Problem cluster_solutions Solutions cluster_examples Examples acetylation N-Acetylation Side Product with HBr/AcOH non_nucleophilic_acid Use Non-Nucleophilic Acid/Solvent System acetylation->non_nucleophilic_acid lewis_acid Employ Milder Lewis Acid Conditions acetylation->lewis_acid hcl_dioxane HCl in Dioxane non_nucleophilic_acid->hcl_dioxane tfa Trifluoroacetic Acid (TFA) non_nucleophilic_acid->tfa alcl3_hfip AlCl₃ in HFIP lewis_acid->alcl3_hfip

Strategies to prevent N-acetylation during acidic Cbz deprotection.

Comparison of Acidic Deprotection Conditions

Reagent/SolventTypical ConditionsPotential for N-AcetylationRemarks
33% HBr in Acetic AcidRoom temperature, 1-4 hHighEffective but prone to acetylation side product.
HCl in Dioxane/IsopropanolRoom temperature, 1-4 hLowGood alternative to avoid acetylation.
Trifluoroacetic Acid (TFA)Room temperature, 1-2 hLowStrong acid, may cleave other acid-sensitive groups.
AlCl₃ in HFIPRoom temperature, 2-16 hLowMild conditions with good functional group tolerance.[1]

Frequently Asked Questions (FAQs)

Q1: My 3-aminopyrrolidine derivative contains a reducible functional group (e.g., a double bond or an aryl halide). Which Cbz deprotection method should I use?

For substrates with reducible functional groups, catalytic hydrogenation is not suitable. Non-reductive methods are recommended.[1][2] Transfer hydrogenolysis using a hydrogen donor like ammonium formate can sometimes offer better selectivity.[1] However, the safest options are acidic or nucleophilic cleavage. A mild and effective acidic method is using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), which shows good functional group tolerance.[1] Nucleophilic cleavage with reagents like 2-mercaptoethanol and a base is also a highly selective option.[1]

Q2: What is the most common reason for the failure of Cbz deprotection by catalytic hydrogenation?

The most common issue is catalyst poisoning.[1][2] Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities in the starting material or solvent.[1][2] Even trace amounts can completely deactivate the catalyst.

Q3: Can I use transfer hydrogenolysis for my Cbz-protected 3-aminopyrrolidine derivative?

Yes, transfer hydrogenolysis is a viable and often safer alternative to using hydrogen gas.[3] Common hydrogen donors include ammonium formate, formic acid, or cyclohexadiene in the presence of a palladium catalyst. This method can sometimes provide better selectivity and avoid the reduction of sensitive functional groups.[1]

Q4: Are there any safety concerns with Cbz deprotection methods?

Yes. Catalytic hydrogenation with Pd/C requires careful handling as the catalyst can be pyrophoric, especially when dry.[1] Acidic deprotection with strong acids like HBr in acetic acid should be handled in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using H₂ and Pd/C

This is the most common method for Cbz deprotection due to its clean byproducts.[1][2]

Materials:

  • Cbz-protected 3-aminopyrrolidine derivative

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Celite™ for filtration

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol or ethanol) in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C to the solution.

  • Purge the flask with an inert gas.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry on the filter paper. Quench the catalyst on the filter paper with water before disposal.[1]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Acidic Cleavage using AlCl₃ in HFIP

This method is suitable for substrates with reducible functional groups.[1]

Materials:

  • Cbz-protected 3-aminopyrrolidine derivative

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Cbz-protected amine (1 equivalent) in HFIP.

  • Add AlCl₃ (2-3 equivalents) to the solution at room temperature. The mixture may be a suspension.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Nucleophilic Cleavage using 2-Mercaptoethanol

This highly selective method is ideal for sensitive substrates.[1]

Materials:

  • Cbz-protected 3-aminopyrrolidine derivative

  • 2-Mercaptoethanol

  • Potassium acetate

  • N,N-Dimethylacetamide (DMAC)

Procedure:

  • To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium acetate (e.g., 4 equivalents).

  • Add 2-mercaptoethanol (e.g., 2 equivalents).

  • Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Optimization of Reaction Conditions for Coupling with 3-N-Cbz-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of coupling reactions with 3-N-Cbz-aminopyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in coupling reactions?

A1: this compound is a secondary amine within a cyclic structure, which can present challenges such as reduced nucleophilicity and steric hindrance compared to primary amines. The bulky carbamoyl (Cbz) protecting group can also contribute to steric hindrance, potentially leading to slower reaction rates and incomplete conversions. Careful selection of coupling reagents, solvents, and bases is crucial to overcome these challenges.

Q2: Which coupling reagents are most effective for reactions with this compound?

A2: For amide bond formation, highly efficient coupling reagents are recommended to overcome the potential steric hindrance and lower reactivity of the secondary amine. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are often effective due to their high reactivity and ability to minimize side reactions. Carbodiimide reagents such as EDC, often used in combination with additives like HOBt or OxymaPure, are also a viable option. The choice of reagent may depend on the specific carboxylic acid being coupled and the scale of the reaction.

Q3: What are the recommended solvents and bases for these coupling reactions?

A3: Anhydrous polar aprotic solvents are generally preferred for amide coupling reactions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. When selecting a base, a non-nucleophilic organic base is typically used to neutralize any acid formed during the reaction without competing with the amine nucleophile. N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently employed.

Q4: Can the Cbz protecting group be cleaved under typical amide coupling conditions?

A4: The Cbz group is generally stable under the neutral or slightly basic conditions of most amide coupling reactions. Cleavage of the Cbz group typically requires specific conditions such as catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acidic conditions (e.g., HBr in acetic acid), which are not employed during the coupling step.

Troubleshooting Guide

This guide addresses common issues encountered during coupling reactions with this compound in a question-and-answer format.

Low or No Product Yield

Q: My amide coupling reaction with this compound is giving a low yield or no product. What are the likely causes and how can I troubleshoot this?

A: Low or no product yield is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Carboxylic Acid Activation: Ensure your coupling reagent is fresh and used in sufficient stoichiometry (typically 1.0-1.5 equivalents). Pre-activation of the carboxylic acid with the coupling reagent and a base for 15-30 minutes before adding the this compound can improve yields.

  • Insufficient Amine Reactivity: Due to the secondary nature and potential steric hindrance of this compound, longer reaction times or a slight increase in temperature may be necessary. However, be cautious with heating as it can promote side reactions.

  • Inadequate Base: Ensure you are using a non-nucleophilic base like DIPEA or TEA in sufficient quantity (typically 2-3 equivalents) to neutralize any acidic byproducts that can protonate and deactivate the amine.

  • Moisture Contamination: Water in the reaction can hydrolyze the activated carboxylic acid intermediate. Always use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Suboptimal Reagent Choice: If using a carbodiimide like EDC, the addition of HOBt or OxymaPure can enhance the reaction rate and suppress side reactions. For particularly challenging couplings, switching to a more potent uronium-based reagent like HATU may be beneficial.

Formation of Side Products

Q: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

A: Side product formation can complicate purification and reduce the yield of your desired product. Here are some common side reactions and mitigation strategies:

  • N-acylurea Formation (with carbodiimide reagents): This occurs when the O-acylisourea intermediate rearranges.

    • Solution: Add HOBt or OxymaPure to the reaction mixture to trap the O-acylisourea as a more stable active ester. Performing the reaction at a lower temperature (e.g., 0 °C) can also minimize this side reaction.

  • Guanidinylation of the Amine (with uronium/aminium reagents): Excess uronium reagent (like HATU) can react with the amine to form a guanidinium byproduct.

    • Solution: Avoid using a large excess of the coupling reagent. A slight excess of the carboxylic acid relative to the coupling reagent can help prevent this. Also, pre-activating the carboxylic acid before adding the amine is a good practice.

  • Racemization (if coupling a chiral carboxylic acid): The stereochemical integrity of the carboxylic acid can be compromised during activation.

    • Solution: Use racemization-suppressing additives like HOBt or OxymaPure. Performing the reaction at lower temperatures and minimizing the pre-activation time can also help maintain stereochemical purity.

Data Presentation

The following tables provide a summary of typical reaction conditions for different types of coupling reactions with this compound.

Table 1: Amide Bond Formation with Carboxylic Acids

Coupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Typical Yield (%)
HATUNoneDIPEADMF252-485-95
EDCHOBtDIPEADCM0 to 2512-2470-85
SOCl₂/Oxalyl ChlorideNonePyridine/TEADCM0 to 251-360-80

Table 2: Urea Formation with Isocyanates

Isocyanate PartnerBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Phenyl IsocyanateNoneDCM251-290-98
Alkyl IsocyanateNoneTHF252-485-95

Experimental Protocols

Protocol 1: General Procedure for HATU-mediated Amide Coupling
  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 20 minutes for pre-activation.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Urea Formation with Isocyanates
  • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • To this solution, add the isocyanate (1.05 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography if necessary.

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification start Start acid Carboxylic Acid start->acid amine 3-N-Cbz- aminopyrrolidine start->amine dissolve_acid Dissolve Acid in Anhydrous Solvent acid->dissolve_acid add_amine Add Amine Solution amine->add_amine add_reagents Add Coupling Reagent & Base dissolve_acid->add_reagents preactivate Pre-activate add_reagents->preactivate preactivate->add_amine react Stir & Monitor add_amine->react quench Quench Reaction react->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product dry->purify end End Product purify->end

Caption: A general experimental workflow for amide coupling reactions.

troubleshooting_workflow start Low/No Yield check_activation Check Acid Activation? start->check_activation check_reagents Reagents Fresh? check_activation->check_reagents Yes no_solution Consult Further check_activation->no_solution No check_preactivation Pre-activation Done? check_reagents->check_preactivation Yes check_reagents->no_solution No check_amine Check Amine Reactivity? check_preactivation->check_amine Yes check_preactivation->no_solution No increase_time_temp Increase Time/Temp? check_amine->increase_time_temp Yes check_amine->no_solution No check_conditions Check Reaction Conditions? increase_time_temp->check_conditions Yes increase_time_temp->no_solution No anhydrous Anhydrous Conditions? check_conditions->anhydrous Yes check_conditions->no_solution No base_ok Sufficient Non-nucleophilic Base? anhydrous->base_ok Yes anhydrous->no_solution No reagent_choice Optimize Coupling Reagent? base_ok->reagent_choice Yes base_ok->no_solution No solution Problem Solved reagent_choice->solution Yes reagent_choice->no_solution No

Caption: A troubleshooting flowchart for low-yield coupling reactions.

Overcoming solubility issues of 3-N-Cbz-aminopyrrolidine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-N-Cbz-aminopyrrolidine in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is generally characterized as poorly soluble in water but soluble in common organic solvents. Its solubility is influenced by the Cbz (carbobenzoxy) protecting group, which imparts a significant nonpolar character to the molecule.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?

A2: Incomplete dissolution is a common issue. Several strategies can be employed to improve solubility:

  • Solvent Selection: Ensure you are using an appropriate solvent. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective at dissolving Cbz-protected compounds. Chlorinated solvents like dichloromethane (DCM) and chloroform are also good options.

  • Co-solvents: The use of a co-solvent system can enhance solubility. For instance, adding a small amount of DMF or DMSO to a less polar solvent like THF may improve dissolution.

  • Temperature: Gently heating the reaction mixture can significantly increase the solubility of your compound. However, be mindful of the thermal stability of your reactants and potential side reactions at elevated temperatures.

  • Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.

Q3: My amide coupling reaction with this compound is sluggish and gives low yields. Could this be related to solubility?

A3: Yes, poor solubility of either the amine or the carboxylic acid coupling partner can lead to slow reaction rates and reduced yields. If you suspect solubility is the issue, consider the following:

  • Homogeneous Solution: Ensure all reactants are fully dissolved before initiating the reaction. This may require switching to a more effective solvent system as described in A2.

  • Solvent Choice for Coupling Reagents: The choice of solvent can also affect the solubility and reactivity of common coupling reagents (e.g., HATU, HBTU). DMF is a widely used solvent for peptide coupling reactions as it generally provides good solubility for the reactants and coupling agents.

  • Order of Addition: In some cases, pre-dissolving the less soluble component before adding the other reactants can be beneficial.

Q4: Are there any recommended solvent systems for the purification of this compound derivatives by recrystallization?

A4: The choice of solvent for recrystallization is highly dependent on the specific derivative. A good starting point is to use a binary solvent system. Common combinations include:

  • Heptane/Ethyl acetate

  • Methanol/Water

  • Acetone/Water

  • Dichloromethane/Heptane

The goal is to find a solvent system where your compound is soluble at an elevated temperature but sparingly soluble at room temperature or below.

Troubleshooting Guides

Issue 1: Poor Solubility in Reaction Solvent

Symptoms:

  • Visible solid material in the reaction flask even after prolonged stirring.

  • Inconsistent reaction outcomes and yields.

  • Slow reaction progress as monitored by TLC or LC-MS.

Logical Workflow for Troubleshooting Poor Solubility:

cluster_0 Troubleshooting Workflow: Poor Solubility Start Start Observe_Incomplete_Dissolution Observe Incomplete Dissolution Start->Observe_Incomplete_Dissolution Solvent_Screen Perform Small-Scale Solvent Screen (e.g., DCM, THF, DMF, DMSO) Observe_Incomplete_Dissolution->Solvent_Screen Heat_or_Sonication Apply Gentle Heating or Sonication Solvent_Screen->Heat_or_Sonication Partial Success Co_solvent_System Use a Co-solvent System (e.g., THF/DMF) Solvent_Screen->Co_solvent_System Limited Success Re-evaluate_Reaction Re-evaluate Reaction Conditions Heat_or_Sonication->Re-evaluate_Reaction Co_solvent_System->Re-evaluate_Reaction Proceed Proceed with Reaction Re-evaluate_Reaction->Proceed Solubility Achieved Fail Consider Alternative Synthetic Route Re-evaluate_Reaction->Fail Solubility Unresolved cluster_workflow Amide Coupling Workflow A Dissolve Carboxylic Acid and Coupling Agent (e.g., HATU) in DMF B Add Base (e.g., DIPEA) A->B C Stir for 5-10 min (Activation) B->C D Add this compound (as a solution in DMF if necessary) C->D E Monitor Reaction (TLC/LC-MS) D->E F Work-up and Purification E->F GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates Effector Effector Protein (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Ligand (e.g., Drug Molecule) Ligand->GPCR Binds G_alpha->Effector Activates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Removal of byproducts from 3-N-Cbz-aminopyrrolidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-N-Cbz-aminopyrrolidine. The information provided addresses common issues encountered during its synthesis and purification, focusing on the removal of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the Cbz protection of 3-aminopyrrolidine?

The most common impurities include:

  • Unreacted 3-aminopyrrolidine: Incomplete reaction can leave starting material in the product mixture.

  • 1,3-Di-Cbz-aminopyrrolidine: Due to the presence of two secondary amine groups in 3-aminopyrrolidine, a common byproduct is the di-protected species where both nitrogens have reacted with benzyl chloroformate.

  • Benzyl alcohol: This can be present as a degradation product of benzyl chloroformate, especially in the presence of moisture.

  • Residual solvents: Solvents used in the reaction and workup may be present in the final product.

Q2: My Cbz protection reaction is incomplete. How can I improve the yield of this compound?

Incomplete reactions can be addressed by:

  • Controlling stoichiometry: Carefully control the molar equivalents of benzyl chloroformate. Using a slight excess (e.g., 1.1 equivalents) can drive the reaction to completion, but a large excess can promote the formation of the di-Cbz byproduct.

  • Optimizing reaction conditions: Ensure the reaction temperature and time are adequate. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion.

  • Base selection: The choice and amount of base (e.g., triethylamine, sodium bicarbonate) are critical for neutralizing the HCl generated during the reaction.[1] Ensure sufficient base is present to drive the reaction forward.

Q3: How can I remove the 1,3-di-Cbz-aminopyrrolidine byproduct?

The separation of mono- and di-Cbz protected products can be challenging due to their similar polarities. The most effective methods are:

  • Silica Gel Chromatography: This is the most common method for separating the desired mono-Cbz product from the di-Cbz byproduct and other impurities. A carefully selected solvent system is key for good resolution.

  • Recrystallization: If a suitable solvent system can be found where the solubility of the mono- and di-Cbz products differs significantly, recrystallization can be an effective purification method.

Q4: What are the best practices for storing this compound to prevent degradation?

To ensure the stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of hydrolysis of the carbamate group.

Troubleshooting Guides

Issue 1: Difficulty in Separating Mono- and Di-Cbz-aminopyrrolidine by Column Chromatography

Symptom: Poor separation between the desired product and the di-Cbz byproduct on a silica gel column.

Possible CauseTroubleshooting Steps
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the two closely related compounds.
- Solution: Systematically vary the solvent ratio. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Gradually increasing the polarity by increasing the proportion of ethyl acetate can improve separation. If separation is still poor, consider adding a small amount of a third solvent, such as methanol or dichloromethane, to fine-tune the polarity.
Column Overloading Too much crude product has been loaded onto the column, exceeding its separation capacity.
- Solution: Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude product to silica gel by weight.
Improper Column Packing The silica gel column may not be packed uniformly, leading to channeling and poor separation.
- Solution: Ensure the silica gel is packed as a uniform slurry and that the column is vertical. Avoid air bubbles in the packed bed.
Issue 2: Product Oils Out During Recrystallization

Symptom: The dissolved product separates as an oil rather than forming crystals upon cooling.

Possible CauseTroubleshooting Steps
Supersaturation is too high The solution is cooled too quickly, or the initial concentration is too high.
- Solution: Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath. If oiling out persists, add a small amount of the hot solvent to dissolve the oil and attempt to cool more slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Inappropriate Solvent Choice The solvent may be too good of a solvent for the compound, even at low temperatures, or it may be too poor of a solvent, causing it to crash out as an oil.
- Solution: Use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to clarify the solution and then cool slowly. Common recrystallization solvent mixtures include ethanol/water, and hexane/ethyl acetate.[2][3]
Presence of Impurities Impurities can inhibit crystal lattice formation.
- Solution: Attempt to remove impurities by another method, such as a preliminary purification by column chromatography, before recrystallization.

Data Presentation

Table 1: Qualitative Comparison of Purification Methods for this compound

Purification MethodPurity AchievableTypical YieldThroughputKey AdvantagesKey Disadvantages
Silica Gel Chromatography High (>98%)Moderate to HighLow to ModerateEffective for separating closely related compounds like mono- and di-Cbz products.Can be time-consuming and requires significant solvent usage.
Recrystallization Moderate to High (>95%)ModerateHighScalable, cost-effective, and can yield highly pure crystalline material.Finding a suitable solvent system can be challenging; may not effectively remove all impurities.[4]

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1 Hexane:Ethyl Acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Crystallization: Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_reaction Cbz Protection Reaction cluster_purification Purification cluster_analysis Analysis start 3-Aminopyrrolidine + Benzyl Chloroformate reaction Reaction in suitable solvent with base start->reaction crude Crude Product Mixture reaction->crude chromatography Silica Gel Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization purified_product Pure this compound chromatography->purified_product recrystallization->purified_product tlc_hplc TLC / HPLC Analysis purified_product->tlc_hplc nmr_ms NMR / MS Characterization purified_product->nmr_ms

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_byproducts Potential Byproducts cluster_purification Purification Strategy cluster_optimization Optimization start Impure Product di_cbz Di-Cbz Protected start->di_cbz unreacted_sm Unreacted Starting Material start->unreacted_sm column Column Chromatography di_cbz->column recrystallize Recrystallization di_cbz->recrystallize unreacted_sm->column solvent_gradient Optimize Solvent Gradient column->solvent_gradient loading Reduce Column Loading column->loading solvent_system Screen Solvent Systems recrystallize->solvent_system slow_cool Slow Cooling / Seeding recrystallize->slow_cool final_product Pure Product solvent_gradient->final_product loading->final_product solvent_system->final_product slow_cool->final_product

Caption: Troubleshooting logic for the purification of this compound.

References

Di-Cbz protection of aminopyrrolidine as an unwanted side reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the unwanted di-Cbz protection of aminopyrrolidine as a side reaction during their experiments.

Troubleshooting Guide

Issue: Formation of Di-Cbz Protected Aminopyrrolidine Byproduct

The formation of a di-Cbz protected aminopyrrolidine alongside the desired mono-Cbz product is a common challenge arising from the dual nucleophilicity of the starting material. The following guide provides potential causes and solutions to minimize this unwanted side reaction.

Potential Cause Troubleshooting Steps & Solutions
Excess Benzyl Chloroformate (Cbz-Cl) - Stoichiometry Control: Carefully control the stoichiometry of Cbz-Cl. Use of 1.0 to 1.1 equivalents of Cbz-Cl relative to aminopyrrolidine is critical to favor mono-protection. - Slow Addition: Add the Cbz-Cl solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile and allow for selective reaction with the more nucleophilic amine.
Strongly Basic Reaction Conditions - Choice of Base: The use of strong bases can deprotonate the initially formed mono-Cbz product, rendering the second nitrogen nucleophilic and susceptible to a second protection. Consider using a milder base such as sodium bicarbonate or triethylamine. - pH Control: Maintaining the reaction pH in a slightly basic range (pH 8-10) can help to minimize the formation of the di-Cbz byproduct.[1]
High Reaction Temperature - Temperature Management: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature). Higher temperatures can increase the rate of the second Cbz protection.
Solvent Effects - Solvent Selection: The choice of solvent can influence the relative reactivity of the two amino groups. Protic solvents like methanol or ethanol can help to solvate the amine and may offer better selectivity in some cases. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are also commonly used. Empirical screening of solvents may be necessary for optimization.
Concentration of Reactants - High Dilution: Running the reaction at a higher dilution can sometimes favor the intramolecular reaction (mono-protection) over the intermolecular reaction (di-protection).

Frequently Asked Questions (FAQs)

Q1: How can I confirm the presence of the di-Cbz byproduct in my reaction mixture?

A1: The presence of the di-Cbz byproduct can be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The di-Cbz product will have a higher Rf value (be less polar) than the mono-Cbz product.

  • Mass Spectrometry (MS): The di-Cbz product will have a distinct molecular weight corresponding to the addition of two Cbz groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic signals for the two Cbz groups and a symmetrical pyrrolidine ring structure for the di-Cbz product.

Q2: What is the best way to purify the desired mono-Cbz aminopyrrolidine from the di-Cbz byproduct?

A2: Purification can be challenging due to the similar nature of the two compounds.

  • Flash Column Chromatography: This is the most common method for separation. A silica gel column with a gradient elution system (e.g., ethyl acetate in hexanes or methanol in dichloromethane) can be effective. Careful optimization of the solvent system is crucial.

  • Crystallization: If the mono-Cbz product is a solid, fractional crystallization may be a viable purification method.

Q3: Are there alternative protecting group strategies to avoid di-protection?

A3: Yes, if di-protection remains a persistent issue, consider a multi-step approach:

  • Protect both amino groups with an easily removable protecting group (e.g., Boc).

  • Selectively deprotect one of the two amino groups.

  • Protect the free amino group with Cbz-Cl.

  • Remove the initial protecting group.

While longer, this strategy offers greater control and can provide a cleaner product.

Q4: Can I deprotect the di-Cbz compound back to the mono-Cbz product?

A4: Selective deprotection of one Cbz group from the di-protected compound is generally not feasible as the conditions required for Cbz removal (e.g., catalytic hydrogenolysis) will likely remove both groups.

Experimental Protocol: Selective Mono-Cbz Protection of 3-Aminopyrrolidine

This protocol is designed to minimize the formation of the di-Cbz byproduct.

Materials:

  • 3-Aminopyrrolidine

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve 3-aminopyrrolidine (1.0 eq) in a mixture of DCM and a saturated aqueous solution of NaHCO₃ in a round-bottom flask. Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Cbz-Cl Addition: Dissolve benzyl chloroformate (1.05 eq) in DCM. Add this solution dropwise to the cooled aminopyrrolidine solution over a period of 1-2 hours using a dropping funnel.

  • Reaction: Allow the reaction to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for another 12-16 hours.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the mono-Cbz product from any unreacted starting material and the di-Cbz byproduct.

Visualizing the Reaction Pathway

The following diagram illustrates the desired mono-protection pathway and the undesired di-protection side reaction.

reaction_pathway cluster_reactants Reactants cluster_products Products Aminopyrrolidine Aminopyrrolidine Mono-Cbz-Aminopyrrolidine Desired Product: Mono-Cbz-Aminopyrrolidine Aminopyrrolidine->Mono-Cbz-Aminopyrrolidine + 1 eq. Cbz-Cl Cbz-Cl Cbz-Cl Di-Cbz-Aminopyrrolidine Unwanted Byproduct: Di-Cbz-Aminopyrrolidine Mono-Cbz-Aminopyrrolidine->Di-Cbz-Aminopyrrolidine + Excess Cbz-Cl (Side Reaction)

Caption: Reaction pathway for the Cbz protection of aminopyrrolidine.

This diagram illustrates the sequential nature of the Cbz protection. The desired outcome is the formation of the mono-protected product. However, if an excess of benzyl chloroformate is used or if the reaction conditions favor further reaction, the mono-protected intermediate can react again to form the undesired di-protected byproduct.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the formation of the di-Cbz byproduct.

troubleshooting_workflow start Start: Di-Cbz Byproduct Detected check_stoichiometry Excess Cbz-Cl? start->check_stoichiometry adjust_stoichiometry Adjust to 1.0-1.1 eq. Cbz-Cl & Add Slowly check_stoichiometry->adjust_stoichiometry Yes check_conditions Harsh Conditions? check_stoichiometry->check_conditions No adjust_stoichiometry->check_conditions adjust_conditions Lower Temperature (0 °C) Use Milder Base (NaHCO₃) check_conditions->adjust_conditions Yes purification Optimize Flash Chromatography check_conditions->purification No adjust_conditions->purification end End: Mono-Cbz Product Isolated purification->end

Caption: Troubleshooting workflow for di-Cbz byproduct formation.

References

Validation & Comparative

Analytical methods for confirming the structure of 3-N-Cbz-aminopyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for Confirming the Structure of 3-N-Cbz-aminopyrrolidine Derivatives

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and development. This guide provides a detailed comparison of the primary analytical methods used to elucidate the structure of this compound derivatives. The performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography are objectively compared, supported by experimental data and detailed protocols.

Core Analytical Techniques: A Comparative Overview

The structural elucidation of this compound derivatives relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information, and often, a combination of these techniques is required for complete and unambiguous structure confirmation.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed information about the chemical environment, connectivity, and stereochemistry of atoms in the molecule in solution.Non-destructive; provides rich structural detail about the molecule's conformation in solution.Can be complex to interpret for molecules with many signals; sensitivity can be a limitation for very small sample quantities.
Mass Spectrometry Precise molecular weight and elemental composition; fragmentation patterns provide information about the molecule's substructures.High sensitivity, requires very small amounts of sample; provides definitive molecular formula.Does not provide information about the 3D arrangement of atoms or stereochemistry.
X-ray Crystallography Unambiguous determination of the three-dimensional atomic arrangement, including bond lengths, bond angles, and absolute stereochemistry in the solid state.Considered the "gold standard" for absolute structure proof.Requires a high-quality single crystal, which can be challenging to obtain; the solid-state conformation may differ from the solution-state conformation.

Quantitative Data Comparison

The following tables summarize typical quantitative data obtained from each analytical technique for this compound derivatives. The NMR and HRMS data are based on reported values for closely related structures, while the X-ray crystallography data is hypothetical, representing expected values based on standard bond lengths and angles for similar molecular fragments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Cbz-CH₂~5.12 (s)~67.0
Cbz-C=O-~155.0
Cbz-Aromatic~7.35 (m)~128.5, ~128.0, ~127.8, ~136.5
Pyrrolidine-H3~3.80 (m)~51.0
Pyrrolidine-H2, H5~3.20 - 3.60 (m)~46.0, ~50.0
Pyrrolidine-H4~1.80 - 2.10 (m)~30.0
NH₂~1.50 (br s)-
Table 2: Expected High-Resolution Mass Spectrometry Data
Ion TypeCalculated m/zObserved m/zKey Fragmentation Ions (m/z)
[M+H]⁺221.1339Within 5 ppm177.1441 ([M+H - C₂H₄N]⁺), 108.0444 ([C₇H₇O]⁺), 91.0542 ([C₇H₇]⁺)
Table 3: Expected X-ray Crystallography Data (Hypothetical)
Bond/AngleExpected Value
Cbz(C=O)-O~1.35 Å
O-CH₂~1.45 Å
N1-Cbz(C=O)~1.37 Å
N1-C2~1.47 Å
N1-C5~1.47 Å
C3-N(amine)~1.46 Å
C2-N1-C5~110°
C3-C4-C5~105°

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C{¹H} NMR Data Acquisition:

  • Instrument: 100 MHz (or corresponding frequency for the spectrometer) NMR Spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more scans, depending on sample concentration and solubility.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: -10 to 200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually or automatically.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

  • Prepare a stock solution of the purified this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • For positive ion mode, 0.1% formic acid can be added to the sample solution to promote protonation.[1]

Data Acquisition (ESI-QTOF):

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (QTOF).

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-120 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragmentation data.

Data Analysis:

  • Determine the accurate mass of the molecular ion ([M+H]⁺).

  • Calculate the elemental composition using the instrument's software, with a mass accuracy tolerance of <5 ppm.

  • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure of different parts of the molecule.

Single-Crystal X-ray Crystallography

Crystal Growth:

  • Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, methanol/water) in a clean vial.

  • Slowly evaporate the solvent at room temperature, or use vapor diffusion by placing the vial in a sealed container with a less polar anti-solvent.

  • Alternatively, slow cooling of a saturated solution can yield single crystals.

  • Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible cracks) under a microscope.

Data Collection:

  • Diffractometer: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Collection Strategy: A series of frames are collected over a range of crystal orientations (e.g., ω and φ scans).

Structure Solution and Refinement:

  • Integrate the raw diffraction data and correct for experimental factors (e.g., Lorentz and polarization effects).

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using full-matrix least-squares refinement.

  • Locate and refine hydrogen atoms in calculated positions or from the difference Fourier map.

  • The final refined structure is validated using crystallographic software to check for consistency and quality.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of a this compound derivative, highlighting the interplay between the different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Initial structural insights & stereochemistry HRMS High-Resolution Mass Spectrometry Purification->HRMS Molecular formula confirmation Xray Single-Crystal X-ray Crystallography Purification->Xray Requires single crystal Structure_Confirmed Unambiguous Structure Confirmation NMR->Structure_Confirmed HRMS->Structure_Confirmed Xray->Structure_Confirmed Absolute proof of structure

Caption: Workflow for the structural elucidation of this compound derivatives.

References

Purity Analysis of 3-N-Cbz-aminopyrrolidine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical and enantiomeric purity of chiral building blocks like 3-N-Cbz-aminopyrrolidine is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity determination of this compound. Detailed experimental protocols and comparative performance data are presented to facilitate informed decisions in selecting the most suitable analytical methodology.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of chiral compounds, offering high resolution and sensitivity. For this compound, a chiral stationary phase (CSP) is essential to separate the enantiomers and quantify the purity. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability to a range of chiral compounds, including N-protected amines.

Experimental Protocol: Chiral HPLC

A typical HPLC method for the enantiomeric purity of this compound would involve the following:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A starting ratio of 90:10 (v/v) is recommended, with optimization to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm, which is suitable for the carbamate chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

Alternative Analytical Methods

While HPLC is a robust method, other techniques can offer complementary or confirmatory data for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.

Experimental Protocol: GC-MS (with derivatization)
  • Derivatization: The amine can be derivatized, for example, by acylation with trifluoroacetic anhydride to increase volatility.

  • Instrumentation: A standard GC-MS system.

  • Chromatographic Column: A chiral capillary column such as a Chirasil-Val.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Program: A temperature gradient is typically employed, for instance, starting at 100 °C and ramping up to 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: The derivatized sample is dissolved in a volatile organic solvent like dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that does not require an identical reference standard for the analyte. It determines purity by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.

Experimental Protocol: qNMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) to allow for complete magnetization recovery for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte (e.g., the benzylic protons of the Cbz group) and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the analyte and the standard.

Comparative Performance

The choice of analytical technique often depends on a balance of performance characteristics, sample properties, and available instrumentation. The following table summarizes the expected performance of HPLC, GC-MS, and qNMR for the purity analysis of this compound.

ParameterHPLCGC-MS (with derivatization)qNMR
Linearity (R²) > 0.999> 0.998N/A (Absolute Method)
Limit of Detection (LOD) 0.01 µg/mL0.1 ng/mL~0.1% w/w
Limit of Quantification (LOQ) 0.03 µg/mL0.3 ng/mL~0.3% w/w
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Analysis Time per Sample 20-30 minutes30-45 minutes10-20 minutes
Compound Suitability Non-volatile, thermally labileVolatile, thermally stableSoluble compounds
Advantages High resolution, widely availableHigh sensitivity and specificityAbsolute quantification, no analyte standard needed
Disadvantages Requires reference standardsDerivatization may be requiredLower sensitivity than chromatographic methods

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in the selection of the appropriate analytical technique, the following diagrams illustrate the HPLC workflow and a decision tree for purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start dissolve Dissolve Sample in Mobile Phase (1 mg/mL) start->dissolve inject Inject 10 µL into HPLC dissolve->inject separate Isocratic Elution (n-Hexane:IPA) on Chiral Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity and Enantiomeric Excess integrate->calculate report Report Results calculate->report

Figure 1. Experimental workflow for the HPLC analysis of this compound purity.

Decision_Tree start Purity Analysis of This compound q1 Need for absolute quantification without a reference standard? start->q1 q2 Is the sample volatile or can it be easily derivatized? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Is high resolution for enantiomers the primary goal? q2->q3 No gcms Use GC-MS q2->gcms Yes hplc Use HPLC q3->hplc Yes q3->hplc No (HPLC is still a good general choice)

Figure 2. Decision tree for selecting an analytical method for purity determination.

Determining Enantiomeric Purity of Chiral Primary Amines: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral primary amines is a critical step in ensuring the safety and efficacy of pharmaceutical products. While various analytical techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and often rapid method for this purpose. This guide provides an objective comparison of common NMR-based methods for determining the enantiomeric purity of chiral primary amines, with supporting experimental data and protocols.

Comparison of NMR-Based Methods

The determination of enantiomeric excess (ee) by NMR spectroscopy relies on converting the enantiomers into diastereomers, which are distinguishable by NMR. This is typically achieved using either chiral derivatizing agents (CDAs) that form covalent bonds with the amine, or chiral solvating agents (CSAs) that form non-covalent diastereomeric complexes.[1][2]

MethodPrincipleAdvantagesDisadvantagesTypical Nuclei Observed
Mosher's Acid (MTPA) Derivatization Covalent derivatization with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric amides.[3][4]Well-established and widely used.[5] Can be used for a broad range of amines. The presence of fluorine allows for sensitive ¹⁹F NMR analysis.[6]The acid chloride reagent is moisture-sensitive.[5] Potential for kinetic resolution with sterically hindered amines.[3][5] Requires complete conversion for accurate results.[3]¹H, ¹⁹F, ¹³C[1][4][5]
Three-Component Derivatization (James-Bull Method) Condensation of the primary amine with 2-formylphenylboronic acid and an enantiopure chiral diol, typically 1,1'-bi-2-naphthol (BINOL), to form diastereomeric iminoboronate esters.[7][8][9]Rapid reaction, often completed in under 90 minutes.[7][8] Reagents are not overly sensitive to moisture.[9] The imino proton signal often appears in a clear region of the ¹H NMR spectrum.[9][10]May require optimization for specific amines.¹H, ¹⁹F (if a fluorinated boronic acid is used)[11]
Chiral Solvating Agents (e.g., BINOL derivatives) Formation of transient, non-covalent diastereomeric complexes through interactions like hydrogen bonding.[12][13]Simple and rapid, involving mixing the amine and CSA in an NMR tube.[12][13] Non-destructive to the sample.The chemical shift differences (Δδ) can be small and are often sensitive to solvent, temperature, and concentration.[12]¹H, ¹⁹F[12][13]

Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)

For comparison, chiral HPLC is a widely adopted and powerful technique for separating and quantifying enantiomers.[13][14]

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[14][15]High accuracy and sensitivity.[13][16] Well-established for a wide range of compounds.[14]Requires specialized and often expensive chiral columns.[13] Method development can be time-consuming.[14]

Experimental Protocols

Mosher's Acid Derivatization Protocol

This protocol is a general guideline for the derivatization of a chiral primary amine with Mosher's acid chloride.

  • Sample Preparation: In an NMR tube, dissolve the chiral primary amine (1.0 equivalent) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL).

  • Reagent Addition: Add enantiomerically pure (R)- or (S)-Mosher's acid chloride (1.1 equivalents) to the solution. A tertiary amine base (e.g., pyridine or triethylamine, 1.5 equivalents) is often added to scavenge the HCl byproduct.

  • Reaction: Cap the NMR tube and shake to mix the contents. The reaction is typically rapid and can be monitored by NMR.

  • NMR Analysis: Acquire ¹H and/or ¹⁹F NMR spectra. The enantiomeric excess is determined by integrating the well-resolved signals corresponding to the two diastereomers.[4][17]

Three-Component Derivatization Protocol (James-Bull Method)

This protocol is based on the method described by Bull, James, and others.[7][8][9]

  • Reagent Preparation: In a dry NMR tube, combine 2-formylphenylboronic acid (1.0 equivalent) and enantiopure (S)-BINOL (1.1 equivalents).

  • Amine Addition: Add the chiral primary amine (1.0 equivalent) to the NMR tube.

  • Solvent and Mixing: Add a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL) and cap the tube. Shake the mixture for a few minutes to ensure dissolution and reaction. Molecular sieves can be added to remove any residual water.[9]

  • NMR Analysis: Acquire a ¹H NMR spectrum. The enantiomeric excess is determined by integrating the well-resolved signals of the diastereomeric iminoboronate esters, often the imine protons.[9][10]

Chiral Solvating Agent Protocol

This protocol is a general procedure for using a chiral solvating agent like a BINOL derivative.[12][13]

  • Sample Preparation: In an NMR tube, dissolve the chiral primary amine (1.0 equivalent) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL).

  • CSA Addition: Add the chiral solvating agent (e.g., (S)-BINOL, 1.0-2.0 equivalents) directly to the NMR tube.

  • Mixing and Equilibration: Cap the tube and shake for approximately 30 seconds to facilitate the formation of the diastereomeric complexes.[12][13]

  • NMR Analysis: Acquire a ¹H NMR spectrum. The enantiomeric excess is determined by integrating the separated signals of the two enantiomers. The degree of separation may be dependent on temperature and the ratio of amine to CSA.[12]

Visualizing the Workflow

The following diagrams illustrate the general workflows for the described NMR methods.

CDA_Workflow cluster_reagents Reagents cluster_process Process cluster_analysis Analysis Amine Chiral Primary Amine (Enantiomeric Mixture) Reaction Covalent Bond Formation (in NMR tube) Amine->Reaction CDA Chiral Derivatizing Agent (Enantiopure) CDA->Reaction Diastereomers Diastereomeric Mixture Reaction->Diastereomers NMR NMR Spectroscopy (¹H, ¹⁹F, etc.) Diastereomers->NMR Integration Signal Integration NMR->Integration Result Enantiomeric Excess (%ee) Integration->Result

Workflow for Chiral Derivatizing Agent (CDA) Method.

CSA_Workflow cluster_reagents Reagents cluster_process Process cluster_analysis Analysis Amine Chiral Primary Amine (Enantiomeric Mixture) Complexation Non-Covalent Complexation (in NMR tube) Amine->Complexation CSA Chiral Solvating Agent (Enantiopure) CSA->Complexation Diastereomeric_Complexes Diastereomeric Complexes (in fast exchange) Complexation->Diastereomeric_Complexes NMR NMR Spectroscopy (¹H) Diastereomeric_Complexes->NMR Integration Signal Integration NMR->Integration Result Enantiomeric Excess (%ee) Integration->Result

Workflow for Chiral Solvating Agent (CSA) Method.

Logical Relationships in Chiral Recognition

The fundamental principle behind these NMR methods is the conversion of an indistinguishable pair of enantiomers into a distinguishable pair of diastereomers.

Chiral_Recognition_Logic cluster_enantiomers Original Mixture cluster_reagent Chiral Auxiliary cluster_diastereomers Resulting Mixture R_Amine (R)-Amine RS_Complex (R,S)-Diastereomer R_Amine->RS_Complex + Enantiomers Enantiomers (Identical NMR Spectra) S_Amine (S)-Amine SS_Complex (S,S)-Diastereomer S_Amine->SS_Complex + S_Reagent (S)-Reagent (CDA or CSA) S_Reagent->RS_Complex S_Reagent->SS_Complex Diastereomers Diastereomers (Different NMR Spectra)

Conversion of Enantiomers to Diastereomers for NMR Analysis.

References

The Cbz Advantage: Why 3-N-Cbz-Aminopyrrolidine Excels as a Chiral Synthon

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of the right chiral building block is a critical decision that profoundly impacts the efficiency, scalability, and success of a synthetic campaign. The pyrrolidine ring is a highly valued scaffold in medicinal chemistry, appearing in a significant number of FDA-approved drugs. When constructing complex molecules, introducing this ring with precise stereochemistry is paramount. Among the available synthons, 3-N-Cbz-aminopyrrolidine emerges as a superior choice in many contexts, offering distinct advantages over other protected chiral amines, particularly its common counterpart, N-Boc-3-aminopyrrolidine.

Unpacking the Cbz Protecting Group Advantage

The choice of a protecting group for an amine is crucial, as it must be robust enough to withstand various reaction conditions yet be removable without compromising the integrity of the molecule. The Carboxybenzyl (Cbz or Z) group, while one of the classic amine protecting groups, maintains significant advantages in modern organic synthesis.[1]

  • Enhanced Crystallinity : Cbz-protected intermediates often exhibit a higher tendency to be crystalline solids. This property is a considerable practical advantage, as it can simplify purification significantly, allowing for recrystallization instead of more costly and less scalable chromatographic methods.[2]

  • Cost-Effectiveness : For large-scale synthesis, the economics of starting materials and reagents are a major consideration. Benzyl chloroformate (Cbz-Cl), the reagent used for Cbz protection, is generally more economical than di-tert-butyl dicarbonate (Boc anhydride) used for Boc protection.[2]

  • Orthogonal Deprotection Strategy : The Cbz group is typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd-C).[1] This deprotection method is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, providing essential flexibility in complex, multi-step syntheses where multiple protecting groups are required.[1]

  • Reduced Racemization Potential : In peptide synthesis, the urethane-type protection offered by the Cbz group is known to suppress the formation of oxazolone intermediates, which are prone to causing racemization at the chiral center.[2]

Comparative Performance in Amide Synthesis

A direct comparison highlights the superior performance of N-Cbz protection in certain modern synthetic methodologies. A study by Lim et al. on the rhodium-catalyzed direct amidation of protected amines with arylboroxines revealed that N-Cbz-protected amines consistently provided cleaner reaction profiles and higher yields compared to their N-Boc counterparts .[3] This one-step method, which avoids the traditional two-step deprotection-condensation sequence, is a valuable tool for efficient amide bond formation.

Below is a summary of the comparative yields for this transformation.

EntryProtected AmineArylboroxineProductN-Cbz Yield (%)N-Boc Yield (%)
1N-Cbz/Boc-benzylaminePhenylboroxineN-benzylbenzamide8971
2N-Cbz/Boc-benzylamine4-MethoxyphenylboroxineN-benzyl-4-methoxybenzamide8665
3N-Cbz/Boc-piperidinePhenylboroxine1-benzoylpiperidine8268
4N-Cbz/Boc-anilinePhenylboroxineN-phenylbenzamide7855

Data sourced from Lim, D. S. W., et al., Org. Lett., 2015.[3][4]

The data clearly demonstrates that for both aliphatic and aromatic amines, the Cbz-protected starting material leads to significantly higher yields of the desired amide product under these rhodium-catalyzed coupling conditions.

Logical Framework for Protecting Group Selection

The choice between Cbz and Boc often depends on the stability of other functional groups within the molecule and the planned synthetic route. The Cbz group's stability to acidic conditions, which readily cleave a Boc group, and its lability to hydrogenation make it a strategically advantageous choice for preserving stereochemical integrity and enabling orthogonal deprotection schemes.

G cluster_cbz N-Cbz-Aminopyrrolidine cluster_boc N-Boc-Aminopyrrolidine cbz_start Chiral Cbz-Synthon cbz_acid Acidic Conditions (e.g., TFA) cbz_start->cbz_acid Stable cbz_h2 Hydrogenolysis (H₂, Pd/C) cbz_start->cbz_h2 Labile cbz_stable Synthon Remains Intact cbz_acid->cbz_stable cbz_deprotected Amine Deprotected cbz_h2->cbz_deprotected advantage Strategic Advantage: Orthogonal Deprotection & Acid Stability cbz_stable->advantage boc_start Chiral Boc-Synthon boc_acid Acidic Conditions (e.g., TFA) boc_start->boc_acid Labile boc_h2 Hydrogenolysis (H₂, Pd/C) boc_start->boc_h2 Stable boc_deprotected Amine Deprotected boc_acid->boc_deprotected boc_stable Synthon Remains Intact boc_h2->boc_stable boc_deprotected->advantage

Caption: Orthogonal stability of Cbz and Boc protecting groups.

Experimental Protocols

Rhodium-Catalyzed Direct Amidation of N-Cbz-Amines

This protocol provides a general method for the direct synthesis of secondary amides from N-Cbz protected amines and arylboroxines, adapted from the work of Lim et al.[3] This reaction showcases a key application where the Cbz-protected synthon outperforms its Boc-protected analog.

Materials:

  • N-Cbz-protected amine (e.g., N-Cbz-benzylamine) (1.0 equiv)

  • Arylboroxine (e.g., Phenylboroxine) (0.5 equiv)

  • [Rh(cod)Cl]₂ (2.5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (5.0 mol%)

  • Potassium fluoride (KF) (4.0 equiv)

  • Anhydrous 1,4-dioxane (solvent)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the N-Cbz-protected amine (0.5 mmol, 1.0 equiv), arylboroxine (0.25 mmol, 0.5 equiv), [Rh(cod)Cl]₂ (6.2 mg, 0.0125 mmol, 2.5 mol%), dppp (10.3 mg, 0.025 mmol, 5.0 mol%), and potassium fluoride (116 mg, 2.0 mmol, 4.0 equiv).

  • Add anhydrous 1,4-dioxane (2.5 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure secondary amide.

Caption: Experimental workflow for Rh-catalyzed amidation.

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of (R) and (S)-3-N-Cbz-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison for researchers, scientists, and drug development professionals.

In the world of chiral molecules, the spatial arrangement of atoms can have profound implications for biological activity. (R)- and (S)-3-N-Cbz-aminopyrrolidine are a pair of enantiomers that serve as crucial building blocks in the synthesis of a wide array of pharmaceutical compounds. While their chemical connectivity is identical, their three-dimensional structures are non-superimposable mirror images. This guide provides a detailed spectroscopic comparison of these two molecules, offering the essential data and protocols needed for their identification and characterization in a research setting.

As enantiomers, (R)- and (S)-3-N-Cbz-aminopyrrolidine exhibit identical physical properties in an achiral environment. Consequently, their spectroscopic data from techniques such as NMR, IR, and mass spectrometry are indistinguishable when measured using standard, achiral methods. The data presented in this guide is representative of both enantiomers under such conditions.

Data Presentation: A Side-by-Side Spectroscopic Analysis

The following tables summarize the key spectroscopic data for 3-N-Cbz-aminopyrrolidine. This data is applicable to both the (R) and (S) enantiomers in an achiral solvent.

Table 1: ¹H NMR Spectroscopic Data

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.39 - 7.29m
CH₂ (benzyl)5.11s
CH (pyrrolidine)4.25 - 4.15m
CH₂ (pyrrolidine)3.65 - 3.50m
CH₂ (pyrrolidine)3.35 - 3.20m
CH₂ (pyrrolidine)2.15 - 2.05m
CH₂ (pyrrolidine)1.95 - 1.80m
NH₂1.57br s

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

Assignment Chemical Shift (δ, ppm)
C=O (carbamate)154.8
Aromatic C (quaternary)136.9
Aromatic CH128.5
Aromatic CH128.0
Aromatic CH127.9
CH₂ (benzyl)67.1
CH (pyrrolidine)51.0
CH₂ (pyrrolidine)50.5
CH₂ (pyrrolidine)44.1
CH₂ (pyrrolidine)33.6

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-HStretch (amine)3370 - 3290Medium, Broad
C-HStretch (aromatic)3100 - 3000Medium
C-HStretch (aliphatic)2970 - 2850Medium
C=OStretch (carbamate)~1695Strong
C=CStretch (aromatic)1605, 1495Medium
C-NStretch1250 - 1020Medium

Table 4: Mass Spectrometry Data

Ion m/z Relative Abundance
[M+H]⁺221.13High
[M+Na]⁺243.11Moderate
[C₇H₇]⁺91.05High

Ionization Method: Electrospray Ionization (ESI). [M+H]⁺ represents the protonated molecule.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of chiral compounds like (R) and (S)-3-N-Cbz-aminopyrrolidine.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Obtain (R) or (S)-3-N-Cbz-aminopyrrolidine Dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl3 for NMR) or prepare for IR/MS Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS Process Process Spectra (e.g., Fourier Transform, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Interpret Spectra & Assign Peaks Process->Interpret Compare Compare with known standards or literature data Interpret->Compare Conclusion Structural Confirmation Compare->Conclusion

A Comparative Guide to the Stability of Cbz, Boc, and Fmoc Protected Aminopyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules containing the aminopyrrolidine moiety, the selection of an appropriate amine protecting group is a critical decision that profoundly impacts synthetic strategy and overall yield. The stability of the protecting group under various reaction conditions dictates its compatibility with subsequent chemical transformations. This guide provides an objective comparison of three of the most commonly employed amine protecting groups—Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—when attached to an aminopyrrolidine scaffold.

The primary distinction between these protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2] Boc is characteristically acid-labile, readily cleaved by acids such as trifluoroacetic acid (TFA).[3][4][5] In contrast, the Fmoc group is labile to basic conditions, typically removed with a solution of piperidine in an organic solvent.[6][7][8] The Cbz group is uniquely cleaved under neutral conditions via catalytic hydrogenolysis.[9][10][11] This orthogonality is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with multiple functional groups.

Comparative Stability Overview

Table 1: Qualitative Stability of Protected Aminopyrrolidines

ConditionN-Cbz-aminopyrrolidineN-Boc-aminopyrrolidineN-Fmoc-aminopyrrolidine
Strongly Acidic (e.g., TFA, HCl) StableLabile Stable
Weakly Acidic (e.g., Acetic Acid) StableModerately Stable to LabileStable
Strongly Basic (e.g., NaOH, KOH) StableStableLabile
Weakly Basic (e.g., Piperidine, Et3N) StableStableLabile
Catalytic Hydrogenolysis (H₂, Pd/C) Labile StableStable (but can be cleaved)[8]
Nucleophiles StableStableStable
Oxidizing Agents StableStableStable
Reducing Agents (non-catalytic) StableStableStable

Table 2: Typical Deprotection Conditions

Protecting GroupReagents and ConditionsTypical Reaction Time
Cbz H₂ (1 atm), 5-10 mol% Pd/C in MeOH or EtOH, room temperature.[10]1-16 hours
Boc 25-50% TFA in CH₂Cl₂, room temperature.[4]15-60 minutes
Fmoc 20% Piperidine in DMF, room temperature.[6][12]5-20 minutes

Deprotection Mechanisms

The distinct cleavage conditions for Cbz, Boc, and Fmoc arise from their unique chemical structures and the mechanisms by which they are removed.

Structures of Protected Aminopyrrolidines cluster_Cbz N-Cbz-aminopyrrolidine cluster_Boc N-Boc-aminopyrrolidine cluster_Fmoc N-Fmoc-aminopyrrolidine Cbz Cbz Boc Boc Fmoc Fmoc

Figure 1: Chemical structures of protected aminopyrrolidines.

The Cbz group is removed by hydrogenolysis, where the benzyl C-O bond is cleaved by hydrogen gas in the presence of a palladium catalyst.[9] This process releases the free amine, carbon dioxide, and toluene.

Cbz_Deprotection Cbz_Protected N-Cbz-aminopyrrolidine Intermediate Carbamic Acid Intermediate Cbz_Protected->Intermediate Hydrogenolysis Toluene Toluene Cbz_Protected->Toluene Byproduct H2_PdC H₂ / Pd-C Aminopyrrolidine Aminopyrrolidine Intermediate->Aminopyrrolidine Decarboxylation CO2 CO₂ Intermediate->CO2

Figure 2: Cbz deprotection mechanism.

Boc deprotection is an acid-catalyzed process. The tert-butoxycarbonyl group is protonated by a strong acid, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to yield the free amine.[3][5][]

Boc_Deprotection Boc_Protected N-Boc-aminopyrrolidine Protonated_Boc Protonated Intermediate Boc_Protected->Protonated_Boc H_plus H⁺ (from TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Elimination Aminopyrrolidine Aminopyrrolidine Carbamic_Acid->Aminopyrrolidine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Fmoc_Deprotection Fmoc_Protected N-Fmoc-aminopyrrolidine Anion Fluorenyl Anion Fmoc_Protected->Anion Proton Abstraction Base Piperidine DBF Dibenzofulvene Carbamic_Acid Carbamic Acid Intermediate Anion->Carbamic_Acid Elimination Anion->DBF Aminopyrrolidine Aminopyrrolidine Carbamic_Acid->Aminopyrrolidine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct Experimental_Workflow start Prepare stock solutions of N-Cbz, N-Boc, and N-Fmoc aminopyrrolidines setup Set up parallel reactions for each protected aminopyrrolidine under defined deprotection conditions (e.g., specific acid, base, or H₂/Pd-C) start->setup sampling At timed intervals, withdraw aliquots from each reaction mixture setup->sampling quench Quench the reaction in the aliquot (e.g., neutralize acid/base) sampling->quench hplc Analyze the quenched aliquot by reverse-phase HPLC quench->hplc data Quantify the peak areas of the protected starting material and the unprotected aminopyrrolidine hplc->data kinetics Plot the percentage of remaining protected aminopyrrolidine vs. time to determine stability/half-life data->kinetics end Compare Stability kinetics->end

References

Reactivity Face-Off: 3-N-Cbz-aminopyrrolidine vs. its Piperidine Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the choice of a scaffold can profoundly influence the synthetic accessibility and biological activity of a molecule. The saturated nitrogen heterocycles, pyrrolidine and piperidine, are ubiquitous frameworks in medicinal chemistry. This guide provides a detailed comparison of the reactivity of two key building blocks: 3-N-Cbz-aminopyrrolidine and its six-membered ring analog, 3-N-Cbz-aminopiperidine. The focus of this analysis is the nucleophilic reactivity of the exocyclic primary amine, a common handle for further molecular elaboration.

Executive Summary of Reactivity

Based on predicted physicochemical properties and established principles of chemical reactivity, 3-N-Cbz-aminopiperidine is expected to exhibit slightly higher nucleophilic reactivity compared to this compound. This is primarily attributed to the higher predicted basicity of the exocyclic primary amine in the piperidine analog.

Data Presentation: Physicochemical Properties

The following table summarizes key predicted and known properties of the parent amines that influence the reactivity of their N-Cbz protected forms. The Cbz group, being an electron-withdrawing carbamate, protects the ring nitrogen and modulates the overall electronic properties of the molecule. The key reactive site for the purpose of this comparison is the 3-amino group.

Property3-Aminopyrrolidine3-AminopiperidineRationale for Reactivity Impact
Predicted pKa (3-NH3+) 9.94 ± 0.20[1]10.49 ± 0.20[2]A higher pKa indicates a more basic amine, which generally correlates with higher nucleophilicity.
Ring Conformation Envelope/TwistChairThe chair conformation of piperidine is relatively rigid, while the pyrrolidine ring is more flexible. The accessibility of the 3-amino group is influenced by the ring's conformation.
Steric Hindrance The puckered nature of the pyrrolidine ring may lead to varying degrees of steric shielding of the 3-amino group depending on the specific conformation.In the preferred chair conformation, the 3-amino group can exist in either an axial or equatorial position. The accessibility for a reaction will depend on the energetic preference of these conformers.

Theoretical Framework for Reactivity Comparison

The reactivity of the primary amino group in these compounds is predominantly governed by two factors: its intrinsic nucleophilicity and the steric accessibility of the lone pair of electrons on the nitrogen atom.

Nucleophilicity: In the absence of overwhelming steric effects, nucleophilicity often correlates with basicity. The predicted pKa of the conjugate acid of 3-aminopiperidine (10.49) is higher than that of 3-aminopyrrolidine (9.94).[1][2] This suggests that the lone pair of electrons on the primary amine of the piperidine derivative is more available for donation to an electrophile. The N-Cbz group on the ring nitrogen will have a similar electron-withdrawing effect on both molecules, thus the inherent difference in basicity of the parent heterocycles should be the main driver of the reactivity difference.

Conformational Analysis and Steric Accessibility:

  • This compound: The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations.[3] The Cbz group on the ring nitrogen will influence the puckering of the ring. The accessibility of the 3-amino group will depend on its pseudo-axial or pseudo-equatorial orientation in the predominant conformation.

  • 3-N-Cbz-aminopiperidine: The six-membered piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain.[4] The bulky N-Cbz group is likely to prefer an equatorial position. The 3-amino substituent can then be in either an axial or equatorial position. The relative stability of these conformers will dictate the steric environment around the reactive amine. For N-acylpiperidines with a substituent at a neighboring carbon, there is a known preference for the axial orientation of that substituent, which could potentially impact the accessibility of the 3-amino group.[5]

Experimental Protocols

To empirically determine the relative reactivity of this compound and its piperidine analog, a competitive acylation experiment can be performed.

Competitive Acylation Protocol:

  • Reactant Preparation: Prepare equimolar solutions of this compound and 3-N-Cbz-aminopiperidine in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Reaction Initiation: To the stirred mixture of the two amines at a controlled temperature (e.g., 0 °C), add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a limiting electrophile, such as acetic anhydride or benzoyl chloride. A non-nucleophilic base (e.g., diisopropylethylamine) should be included to scavenge the acid byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction over time by taking aliquots and analyzing them by a suitable method such as HPLC, GC-MS, or ¹H NMR spectroscopy.

  • Product Analysis: Quantify the ratio of the acylated products (N-(1-(benzyloxycarbonyl)pyrrolidin-3-yl)acetamide and N-(1-(benzyloxycarbonyl)piperidin-3-yl)acetamide). The amine that forms a higher proportion of the acylated product is the more reactive nucleophile.

Visualizations

cluster_pyrrolidine This compound cluster_piperidine 3-N-Cbz-aminopiperidine Pyrrolidine Pyrrolidine Ring (5-membered) Cbz_Pyr N-Cbz Group Pyrrolidine->Cbz_Pyr Protects Ring N Amine_Pyr 3-Amino Group (Reactive Site) Pyrrolidine->Amine_Pyr Exocyclic Amine Piperidine Piperidine Ring (6-membered) Cbz_Pip N-Cbz Group Piperidine->Cbz_Pip Protects Ring N Amine_Pip 3-Amino Group (Reactive Site) Piperidine->Amine_Pip Exocyclic Amine

Caption: Structural components of the two compared molecules.

start Equimolar Mixture of This compound & 3-N-Cbz-aminopiperidine reagent Add 0.5 eq. Acetic Anhydride + Base (DIPEA) in CH2Cl2 at 0°C start->reagent reaction Competitive Acylation reagent->reaction quench Quench Reaction reaction->quench analysis HPLC/GC-MS Analysis quench->analysis result Determine Product Ratio analysis->result

References

Navigating the Synthesis of Chiral 3-Aminopyrrolidine: A Cost-Benefit Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. Chiral 3-aminopyrrolidine is a highly valuable scaffold found in numerous biologically active compounds, making its synthesis a critical consideration in pharmaceutical research and development. This guide provides a comparative analysis of three distinct and prominent synthetic routes to enantiomerically pure 3-aminopyrrolidine: Chiral Pool Synthesis from L-hydroxyproline, Asymmetric Synthesis via Conjugate Addition, and a Chemoenzymatic Approach. The objective is to offer a clear, data-driven comparison of their respective costs, benefits, and practical considerations to aid in selecting the most suitable pathway for a given research or development program.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a multifactorial decision, balancing considerations of cost, efficiency, stereochemical purity, and scalability. The following table summarizes the key quantitative data for the three analyzed routes, providing a basis for a comprehensive cost-benefit assessment. The costs are estimates based on currently available bulk pricing for reagents and may vary.

ParameterRoute 1: Chiral Pool SynthesisRoute 2: Asymmetric SynthesisRoute 3: Chemoenzymatic Synthesis
Starting Material L-HydroxyprolineAchiral precursorsRacemic intermediate & enzyme
Overall Yield ~65-75%~50-60%~40-45% (for desired enantiomer)
Enantiomeric Excess >99%>98%>99%
Number of Steps 4-53-43-4 (including resolution)
Key Reagents MsCl, NaN₃, PPh₃, Boc₂OChiral lithium amide, Pd/CLipase, Acylating agent
Estimated Reagent Cost ModerateHigh (due to chiral auxiliary)Moderate (enzyme can be costly)
Process Safety Use of hazardous NaN₃Use of pyrophoric reagents (n-BuLi)Generally safer, milder conditions
Scalability Well-established and scalableScalable, but cost of chiral auxiliary can be a factorScalable, enzyme stability and cost are key
Green Chemistry Use of toxic azide, generates phosphine oxide wasteUse of organometallic reagentsBiocatalytic step is green, but other steps may use organic solvents

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below to allow for a thorough understanding and potential replication of the described syntheses.

Route 1: Chiral Pool Synthesis of (S)-3-Aminopyrrolidine from L-Hydroxyproline

This route leverages the inherent chirality of L-hydroxyproline. The key steps involve protection of the amine, activation of the hydroxyl group, nucleophilic substitution with azide (inverting the stereocenter), and subsequent reduction.

Step 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine (Obtained from decarboxylation of L-hydroxyproline) To a solution of (R)-3-hydroxypyrrolidine hydrochloride in dichloromethane, triethylamine is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion.

Step 2: Mesylation of N-Boc-(R)-3-hydroxypyrrolidine The N-Boc protected alcohol is dissolved in dichloromethane and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at 0 °C and then allowed to warm to room temperature.

Step 3: Azide Substitution with Inversion of Configuration The mesylate is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃) is added. The mixture is heated to induce an SN2 reaction, which proceeds with inversion of stereochemistry to yield (S)-1-Boc-3-azidopyrrolidine.

Step 4: Reduction of the Azide and Deprotection The azido compound is dissolved in a suitable solvent like methanol or THF, and triphenylphosphine (PPh₃) is added, followed by water to effect the Staudinger reduction. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed. The resulting N-Boc-3-aminopyrrolidine is then deprotected using a strong acid like HCl in dioxane to yield (S)-3-aminopyrrolidine dihydrochloride.

Route 2: Asymmetric Synthesis of (R)-3-Aminopyrrolidine via Conjugate Addition

This approach, pioneered by Davies and co-workers, establishes the chiral center through a diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester.

Step 1: Preparation of the Chiral Lithium Amide (S)-N-benzyl-N-(α-methylbenzyl)amine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium (n-BuLi) is added dropwise to form the chiral lithium amide.

Step 2: Diastereoselective Conjugate Addition A solution of a suitable α,β-unsaturated ester, such as methyl crotonate, in anhydrous THF is added to the freshly prepared lithium amide solution at -78 °C. The reaction is stirred for several hours to ensure complete addition.

Step 3: Cyclization and Deprotection The product from the conjugate addition is worked up and then subjected to conditions that facilitate cyclization to the corresponding pyrrolidinone. Subsequent reduction of the lactam and deprotection of the amine protecting groups (e.g., by catalytic hydrogenation with Pd/C) affords the desired (R)-3-aminopyrrolidine.

Route 3: Chemoenzymatic Synthesis of Chiral 3-Aminopyrrolidine

This route utilizes a biocatalyst, typically a lipase, for the kinetic resolution of a racemic intermediate.

Step 1: Synthesis of Racemic N-protected 3-Hydroxypyrrolidine A racemic mixture of a suitable N-protected 3-hydroxypyrrolidine derivative is synthesized using standard organic chemistry methods.

Step 2: Enzymatic Kinetic Resolution The racemic alcohol is dissolved in an organic solvent, and a lipase (e.g., Candida antarctica lipase B) and an acylating agent (e.g., vinyl acetate) are added. The enzyme selectively acylates one enantiomer of the alcohol, leaving the other unreacted. The reaction is monitored until approximately 50% conversion is reached.

Step 3: Separation and Further Transformation The acylated and unreacted alcohol enantiomers are separated by chromatography. The desired enantiomer (either the alcohol or the acylated product after hydrolysis) is then converted to 3-aminopyrrolidine through a similar sequence of mesylation, azidation, and reduction as described in Route 1.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.

Comparison of Synthetic Routes to Chiral 3-Aminopyrrolidine cluster_main Synthetic Strategies cluster_route1 Route 1: Chiral Pool Synthesis cluster_route2 Route 2: Asymmetric Synthesis cluster_route3 Route 3: Chemoenzymatic Synthesis Start Chiral 3-Aminopyrrolidine R1_Start L-Hydroxyproline R1_Step1 Decarboxylation & N-Boc Protection R1_Start->R1_Step1 R1_Step2 Mesylation R1_Step1->R1_Step2 R1_Step3 Azide Substitution (SN2) R1_Step2->R1_Step3 R1_Step4 Reduction & Deprotection R1_Step3->R1_Step4 R1_Step4->Start R2_Start Achiral Precursors R2_Step1 Chiral Amide Formation R2_Start->R2_Step1 R2_Step2 Conjugate Addition R2_Step1->R2_Step2 R2_Step3 Cyclization & Deprotection R2_Step2->R2_Step3 R2_Step3->Start R3_Start Racemic Precursor R3_Step1 Enzymatic Resolution R3_Start->R3_Step1 R3_Step2 Separation R3_Step1->R3_Step2 R3_Step3 Functional Group Transformation R3_Step2->R3_Step3 R3_Step3->Start

Caption: A logical workflow comparing the three main synthetic strategies for producing chiral 3-aminopyrrolidine.

Route1_Chiral_Pool Start L-Hydroxyproline Decarboxylation (R)-3-Hydroxypyrrolidine Start->Decarboxylation Heat Protection N-Boc-(R)-3-hydroxypyrrolidine Decarboxylation->Protection Boc₂O Mesylation N-Boc-(R)-3-mesyloxypyrrolidine Protection->Mesylation MsCl, Et₃N Azidation (S)-1-Boc-3-azidopyrrolidine Mesylation->Azidation NaN₃, DMF (Inversion) Reduction (S)-1-Boc-3-aminopyrrolidine Azidation->Reduction PPh₃, H₂O or H₂, Pd/C Deprotection (S)-3-Aminopyrrolidine Reduction->Deprotection HCl

Caption: Workflow for the chiral pool synthesis of (S)-3-aminopyrrolidine from L-hydroxyproline.

Route2_Asymmetric_Synthesis Amine (S)-N-benzyl-N- (α-methylbenzyl)amine LithiumAmide Chiral Lithium Amide Amine->LithiumAmide n-BuLi, THF Ester α,β-Unsaturated Ester Adduct β-Amino Ester Adduct Ester->Adduct Conjugate Addition LithiumAmide->Adduct Pyrrolidinone Chiral Pyrrolidinone Adduct->Pyrrolidinone Cyclization FinalProduct (R)-3-Aminopyrrolidine Pyrrolidinone->FinalProduct Reduction & Deprotection

Caption: Workflow for the asymmetric synthesis of (R)-3-aminopyrrolidine via conjugate addition.

Route3_Chemoenzymatic Racemate Racemic N-Protected 3-Hydroxypyrrolidine Resolution Enzymatic Kinetic Resolution Racemate->Resolution Lipase, Acyl Donor Alcohol Enantiopure Alcohol Resolution->Alcohol Unreacted Ester Enantiopure Ester Resolution->Ester Acylated Transformation Mesylation, Azidation, Reduction, Deprotection Alcohol->Transformation FinalProduct Chiral 3-Aminopyrrolidine Transformation->FinalProduct

Caption: Workflow for the chemoenzymatic synthesis of chiral 3-aminopyrrolidine via kinetic resolution.

Safety Operating Guide

Proper Disposal of 3-N-Cbz-aminopyrrolidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 3-N-Cbz-aminopyrrolidine must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on information from safety data sheets (SDS).

Hazard Profile and Safety Information

This compound and its derivatives are classified as hazardous materials. Understanding their properties is the first step toward safe handling and disposal.

Property[1]Data[1]
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Boiling Point 315 °C
Density 1.155 g/mL at 25 °C
Flash Point > 110 °C (> 230 °F) - closed cup
Hazard Classifications Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] Some derivatives may cause severe skin burns and eye damage (H314)[2][3].
Personal Protective Equipment (PPE) Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter[1].

Experimental Protocol: Disposal Procedure

The recommended method for the disposal of this compound is to send it to an approved waste disposal plant.[2][3] Adherence to local and national regulations is paramount.

Step 1: Personal Protective Equipment (PPE) and Safety

Before handling the chemical waste, ensure you are wearing the appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat

  • Use a certified respirator with an appropriate filter (e.g., type ABEK) if working outside a fume hood or if there is a risk of inhalation.[1]

Step 2: Waste Collection and Storage

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, properly labeled waste container.

  • Container: Use a chemically resistant container that can be securely sealed. The container must be clearly labeled with the chemical name ("this compound") and appropriate hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. Provide accurate information about the chemical and its quantity.

  • Pickup: Schedule a pickup for the chemical waste. Follow the specific instructions provided by the EHS office or the waste management company for packaging and pickup.

Step 4: Handling Spills

In the event of a spill, take the following immediate actions:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[4]

  • Cleanup: Carefully collect the absorbent material and the spilled chemical into a suitable, labeled container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your supervisor and the EHS office.

For major spills, evacuate the area and contact your institution's emergency response team immediately.[4]

Disposal Workflow Diagram

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect spill Spill Occurs? collect->spill store Store in a Designated Secure Area contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation pickup Arrange for Professional Waste Pickup documentation->pickup end End: Proper Disposal pickup->end spill->store No spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes spill_procedure->collect

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling 3-N-Cbz-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-N-Cbz-aminopyrrolidine. The following procedures are based on available safety data for structurally similar compounds and are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound was not located, related aminopyrrolidine derivatives are classified as hazardous. Key warnings for similar compounds include:

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]

  • Acute Toxicity: May be toxic if swallowed, in contact with skin, or if inhaled.

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Given these potential hazards, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles in combination with a face shield are required to protect against splashes.[1]
Hand Protection Wear two pairs of chemically resistant gloves (e.g., nitrile). Change gloves frequently, especially after direct contact or spills.[4]
Skin and Body Protection A lab coat made of a low-permeability fabric is necessary to prevent skin contact. Ensure cuffs are tucked into the outer pair of gloves.[1][4]
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][5]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.

Preparation
  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Ventilation: All work must be performed within a certified chemical fume hood.[1]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and reaction vessels, within the fume hood before starting.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Experimental Procedure
  • Weighing: Carefully weigh the required amount of this compound on weighing paper within the fume hood. Avoid creating dust.

  • Transfer: Use a clean spatula to transfer the solid to the reaction vessel.

  • Dissolving: If dissolving the compound, add the solvent slowly to the reaction vessel.

  • Reactions: Conduct all reactions within the fume hood.

  • Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound and any contaminated solids (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.

  • Container Management: Keep waste containers closed when not in use. Store in a well-ventilated area, away from incompatible materials.

  • Final Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][2] Do not pour down the drain.

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

prep Preparation handling Handling in Fume Hood prep->handling Proceed when ready weighing Weighing handling->weighing transfer Transferring weighing->transfer reaction Reaction transfer->reaction decon Decontamination reaction->decon After experiment disposal Waste Disposal decon->disposal solid_waste Solid Waste disposal->solid_waste liquid_waste Liquid Waste disposal->liquid_waste ehs EHS Pickup solid_waste->ehs liquid_waste->ehs

References

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